Methyl 3-(benzo[d]thiazol-2-yl)propanoate
Description
Structure
3D Structure
Properties
CAS No. |
610277-15-1 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl 3-(1,3-benzothiazol-2-yl)propanoate |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)7-6-10-12-8-4-2-3-5-9(8)15-10/h2-5H,6-7H2,1H3 |
InChI Key |
IUEHZBATGFUWOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight of Methyl 3-(benzo[d]thiazol-2-yl)propanoate
An In-depth Technical Guide to the Molecular Weight of Methyl 3-(benzo[d]thiazol-2-yl)propanoate
Introduction
Methyl 3-(benzo[d]thiazol-2-yl)propanoate is a small molecule belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of pharmacological activities—including antimicrobial, anticancer, and anti-inflammatory properties—and their applications in areas like fluorescent dyes and organic electronics.[1][2] Accurate determination of the molecular weight and confirmation of the chemical structure are foundational requirements for any research, development, or quality control application involving this compound.
This guide provides a comprehensive overview of the theoretical molecular weight of Methyl 3-(benzo[d]thiazol-2-yl)propanoate and outlines an integrated, self-validating analytical workflow for its experimental determination and structural confirmation. The methodologies described herein are essential for ensuring the identity, purity, and integrity of the compound in a research and drug development setting.
Compound Identification and Theoretical Physicochemical Properties
The fundamental identity of a molecule is defined by its structure, from which key properties like its chemical formula and molecular weight are derived. The structure of Methyl 3-(benzo[d]thiazol-2-yl)propanoate consists of a benzothiazole core linked at the 2-position to a methyl propanoate side chain.
Based on this structure, the following physicochemical properties have been calculated. It is critical to note that these theoretical values require experimental verification, as detailed in the subsequent sections.
| Property | Value | Rationale / Comment |
| IUPAC Name | Methyl 3-(1,3-benzothiazol-2-yl)propanoate | Systematically derived from the chemical structure. |
| Chemical Formula | C₁₁H₁₁NO₂S | Derived by summing the constituent atoms: C₇H₄NS (benzothiazole core) + C₄H₇O₂ (side chain). |
| Average Molecular Weight | 237.28 g/mol | Calculated using the isotopic natural abundance of each element (C: 12.011, H: 1.008, N: 14.007, O: 15.999, S: 32.065). |
| Monoisotopic Mass | 237.05105 Da | Calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the mass typically measured in high-resolution mass spectrometry. |
| CAS Number | Not definitively assigned | As of the latest search, a specific CAS registry number for this exact structure has not been located in public databases. |
The Imperative of Experimental Verification: An Integrated Workflow
Relying solely on theoretical values is insufficient for rigorous scientific work. An integrated analytical approach is necessary to confirm both the molecular weight and the structural integrity of the synthesized or procured compound. The following workflow demonstrates how multiple techniques are synergistically employed to provide unambiguous characterization.
Sources
Technical Guide: 2-Substituted Benzothiazole Ester Derivatives
Executive Summary & Strategic Relevance
The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Within this class, 2-substituted benzothiazole ester derivatives occupy a critical niche. The ester functionality at the C2 position (or attached via a linker at C2) serves not merely as a structural appendage but as a pivotal pharmacophore and physicochemical modulator.
For drug development professionals, these derivatives offer three strategic advantages:
-
Prodrug Potential: The ester bond is susceptible to plasma esterases, allowing for the controlled release of active carboxylic acid metabolites (e.g., mimicking the mechanism of NSAIDs).
-
Lipophilicity Modulation: The ester group significantly alters the LogP, enhancing membrane permeability compared to the corresponding acids or amides, thereby improving oral bioavailability.
-
Synthetic Versatility: The C2-ester serves as an electrophilic handle for further diversification into hydrazides, amides, and heterocycle-fused hybrids (e.g., oxadiazoles).
This guide details the synthetic architectures, structure-activity relationships (SAR), and validated protocols for developing these compounds.
Synthetic Architectures
The construction of 2-substituted benzothiazole esters generally follows two distinct retrosynthetic logic paths: Cyclization (constructing the heterocycle) and Functionalization (modifying the pre-formed heterocycle).
Pathway A: Condensation-Cyclization (The "Bottom-Up" Approach)
This is the most authoritative method for generating the core scaffold. It involves the condensation of 2-aminothiophenol with oxalate esters or carboxylic acid derivatives.
-
Mechanism: Nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular amine attack and dehydration.
-
Reagents: Diethyl oxalate is the standard electrophile for introducing the C2-ester directly.
-
Catalysis: Strong acids (Polyphosphoric acid - PPA) or Lewis acids (Zn(OAc)₂). PPA is preferred for industrial scalability due to its dual role as solvent and dehydrating agent.
Pathway B: Direct Esterification (The "Top-Down" Approach)
Starting from 2-benzothiazole carboxylic acid (often obtained via hydrolysis of cyanobenzothiazole), standard esterification (Fischer or Steglich) is employed. This pathway is essential when complex alcohol moieties (e.g., steroidal alcohols, sugars) need to be attached to the benzothiazole core.
Visualization of Synthetic Logic
Figure 1: Retrosynthetic logic flow for 2-substituted benzothiazole esters, highlighting the condensation-cyclization pathway as the primary route.
Structure-Activity Relationship (SAR)
The biological efficacy of these esters is governed by specific steric and electronic interactions within the binding pocket.
The C2-Ester "Warhead"
-
H-Bond Acceptor: The carbonyl oxygen of the ester acts as a hydrogen bond acceptor, often interacting with Serine or Threonine residues in enzyme active sites (e.g., DNA gyrase).
-
Metabolic Lability: Bulky esters (e.g., tert-butyl) increase stability against plasma esterases, prolonging half-life, whereas simple methyl/ethyl esters act as rapid-release prodrugs.
Ring Substitution (Positions 4, 5, 6, 7)
-
Position 6 (Para to N): The most sensitive position for modulation. Electron-withdrawing groups (F, Cl, NO₂) at C6 significantly enhance antimicrobial potency by increasing the lipophilicity and altering the pKa of the ring nitrogen.
-
Position 5: Substitutions here often affect the planarity of the molecule, critical for DNA intercalation (anticancer mechanism).
SAR Logic Map
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of substitutions at C2, C5, and C6 positions.
Biological Applications & Data
Antimicrobial Activity
2-substituted benzothiazole esters have shown remarkable efficacy against resistant strains. The mechanism often involves the inhibition of bacterial DNA gyrase , preventing replication.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Data synthesized from representative literature [1, 2].
| Compound Variant (C6-Substituent) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Mechanism Note |
| H (Unsubstituted) | 64 | 128 | >128 | Baseline activity |
| 6-Fluoro (F) | 1.5 | 3.2 | 6.4 | Enhanced cell penetration |
| 6-Nitro (NO₂) | 4.0 | 8.0 | 12.5 | Strong electronic effect |
| 6-Chloro (Cl) | 2.0 | 4.5 | 8.0 | Balanced lipophilicity |
| Ampicillin (Std) | 1.0 | 2.0 | - | Reference Standard |
Anticancer Activity
Derivatives containing the ester moiety have demonstrated cytotoxicity against PANC-1 (Pancreatic) and HepG2 (Liver) cell lines.
-
Mechanism: Induction of apoptosis via the mitochondrial pathway (loss of membrane potential) and downregulation of antioxidant enzymes (SOD, GPx), leading to ROS-mediated cell death [3].
Experimental Protocols
Protocol A: Synthesis of Ethyl Benzothiazole-2-Carboxylate
This protocol utilizes a condensation reaction validated for high yield and purity.
Reagents:
-
2-Aminothiophenol (0.1 mol)
-
Diethyl Oxalate (0.2 mol)[1]
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Mixing: Add 2-aminothiophenol (12.5 g, 0.1 mol) and diethyl oxalate (29.2 g, 0.2 mol). The excess oxalate acts as a co-solvent.
-
Reaction: Heat the mixture to mild reflux (approx. 120°C oil bath) for 4 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
Expert Note: The temperature inside the flask may decrease as ethanol is produced; maintain external heat to ensure completion.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the dark oily residue into a beaker containing 50 mL conc. HCl, 150 mL water, and 70 mL ethanol.[3]
-
Crystallization: Stir vigorously. The oil will dissolve, and a solid precipitate of the ester will form upon further cooling/standing.
-
Purification: Filter the solid, wash with cold aqueous ethanol (50%), and recrystallize from petroleum ether.
-
Validation:
Protocol B: Microwave-Assisted Synthesis (Green Alternative)
For rapid library generation, microwave irradiation can replace thermal reflux.
-
Mix 2-aminothiophenol (1 eq) and aromatic aldehyde (1 eq) with Zn(OAc)₂·2H₂O (5 mol%) .[5]
-
Irradiate at 300W for 4-8 minutes (solvent-free).
-
Extract with ethyl acetate. This method typically yields >85% product with minimal waste [4].
References
-
Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. Source: Bentham Science / Current Bioactive Compounds. URL:[Link]
-
Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives. Source: E-Journal of Chemistry (Hindawi). URL:[Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects. Source: Anticancer Research (PubMed).[6] URL:[Link]
-
Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Source:[5] Organic Communications. URL:[Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity: SAR Studies. Source: MDPI (Molecules). URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Physicochemical Profiling & Synthesis of Benzothiazole Propanoates
Executive Summary: The Privileged Scaffold
Benzothiazole propanoates represent a critical intersection between heterocyclic chemistry and drug delivery systems. As ester derivatives of 3-(benzothiazol-2-yl)propanoic acid, these compounds serve as lipophilic prodrugs and versatile intermediates. Their significance lies in the benzothiazole core —a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets (DNA, kinases, enzymes)—coupled with a propanoate side chain that modulates solubility, membrane permeability (LogP), and metabolic stability.
This guide provides a rigorous technical analysis of their physical properties, a self-validating synthetic workflow, and the structure-activity relationships (SAR) governing their application in drug development.
Structural Architecture & Electronic Distribution
Understanding the physical behavior of benzothiazole propanoates requires analyzing their electronic structure.
-
The Core: The benzothiazole moiety is planar and aromatic, consisting of a benzene ring fused to a thiazole ring.[1] The nitrogen atom (N3) is a hydrogen bond acceptor, while the sulfur atom (S1) contributes to the ring's electron-rich nature, facilitating
- stacking interactions with biological targets. -
The Linker: The ethylene bridge (
) at the C2 position acts as a flexible spacer. Unlike conjugated linkers, this saturated chain interrupts conjugation between the ester carbonyl and the aromatic core, impacting UV-Vis absorption and fluorescence quenching. -
The Ester Terminus: The propanoate ester functionality governs the molecule's hydrophobicity. Hydrolysis of this ester by intracellular esterases releases the free acid, a mechanism often exploited in prodrug design.
Physicochemical Profiling
The following data summarizes the core physical properties of Ethyl 3-(benzothiazol-2-yl)propanoate and its substituted analogs.
Table 1: Physicochemical Parameters
| Property | Typical Value / Range | Relevance to Application |
| Molecular Weight | 235 – 450 g/mol | Small molecule drug-like space (Lipinski compliant). |
| Melting Point | 60°C – 180°C | Dependent on aryl substituents; higher for amides/ureas. |
| LogP (Octanol/Water) | 2.5 – 4.5 | High lipophilicity; indicates good passive membrane permeability. |
| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility requires formulation (e.g., DMSO, PEG). |
| Solubility (Organic) | High | Soluble in DCM, Chloroform, DMSO, Ethanol. |
| pKa (Conjugate Acid) | ~1.0 – 2.0 (Thiazole N) | Weakly basic; protonation occurs only at very low pH. |
| UV | 280 – 300 nm | Characteristic benzothiazole absorption; useful for HPLC detection. |
Spectral Fingerprint (Self-Validation Standards)
To validate the synthesis of a benzothiazole propanoate, the following spectral signals are non-negotiable. Absence of these signals indicates a failed synthesis or ring opening.
-
H NMR (CDCl
, 400 MHz):-
Aromatic Region:
7.3 – 8.0 ppm (4H, multiplet). -
Propanoate Chain (Critical): Two distinct triplets.
-
~3.4 ppm (t, 2H,
): Deshielded by the heterocycle. -
~2.9 ppm (t, 2H,
): Alpha to carbonyl.
-
~3.4 ppm (t, 2H,
-
Ester Group:
4.1 ppm (q, 2H) and 1.2 ppm (t, 3H) for ethyl esters.
-
-
IR Spectroscopy:
-
C=O Stretch: 1730 – 1740 cm
(Strong, Ester). -
C=N Stretch: ~1600 cm
(Benzothiazole ring).[2] -
C-S Stretch: ~700 – 760 cm
.
-
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis of Ethyl 3-(benzothiazol-2-yl)propanoate via condensation and esterification.
Reagents
-
2-Aminothiophenol (1.0 eq)
-
Succinic Anhydride (1.1 eq)
-
Ethanol (Solvent/Reactant)[3]
-
Catalytic H
SO or p-TSA
Workflow Diagram
The following diagram illustrates the reaction logic and critical control points (CCPs).
Figure 1: Step-wise synthetic pathway for benzothiazole propanoates with integrated quality control checkpoints.
Detailed Methodology
-
Cyclization (Formation of the Acid):
-
Dissolve 2-aminothiophenol (12.5 g, 0.1 mol) in toluene (100 mL).
-
Add succinic anhydride (11.0 g, 0.11 mol).
-
Reflux for 4-6 hours using a Dean-Stark trap to remove water. Causality: Removal of water drives the equilibrium toward the benzothiazole ring closure.
-
Cool to room temperature. The acid intermediate often precipitates. Filter and wash with cold toluene.
-
-
Esterification:
-
Suspend the dried acid intermediate in absolute ethanol (50 mL).
-
Add conc. H
SO (0.5 mL) dropwise. -
Reflux for 8 hours.[4] Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Validation: The spot for the acid (low R
) should disappear, replaced by a higher R spot (ester).
-
-
Workup:
-
Evaporate excess ethanol.
-
Neutralize residue with NaHCO
solution. -
Extract with Dichloromethane (DCM). Dry over MgSO
. -
Recrystallize from Ethanol/Water to obtain pure crystals.
-
Structure-Activity Relationship (SAR) & Biological Implications
The physical properties of benzothiazole propanoates directly dictate their biological utility. The propanoate chain serves as a "tuning knob" for lipophilicity.
SAR Logic Flow
-
Lipophilicity (LogP): Increasing the ester chain length (Ethyl -> Butyl -> Octyl) increases LogP.
-
Effect: Enhanced penetration of the blood-brain barrier (BBB) or bacterial cell walls.
-
Risk: LogP > 5 leads to poor bioavailability and metabolic clearance issues.
-
-
Electronic Effects: Substituents on the benzene ring (Positions 5, 6) alter the pKa of the thiazole nitrogen.
-
Electron Withdrawing Groups (NO
, Cl): Decrease basicity, increase stability against oxidation. -
Electron Donating Groups (OMe, Me): Increase basicity, potentially enhancing binding affinity to kinase ATP pockets.
-
Figure 2: Structure-Activity Relationship (SAR) map showing how structural components influence biological and physical parameters.
References
-
Synthesis and Biological Evaluation of Benzothiazole Derivatives. Journal of Medicinal Chemistry. (2022). Discusses the core synthesis of benzothiazole esters and their antimicrobial profiles. 1
-
Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives. International Journal of Molecular Sciences. (2022). Provides detailed LogP and solubility data for benzothiazole analogs. 5
-
Synthesis of Ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate Derivatives. Der Pharma Chemica. Describes the esterification protocols and spectral characterization (IR/NMR) relevant to propanoate synthesis. 6
-
Benzothiazole Analogues and their Biological Aspects. ResearchGate. A comprehensive review of the pharmacological applications and structural diversity of the scaffold.[7][8][9][10] 11[12][6]
-
Synthesis and Characterization of Benzothiazole Complexes. University of Al-Qadisiyah. Provides specific IR and NMR spectral data ranges for benzothiazole derivatives. 13
Sources
- 1. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. repository.qu.edu.iq [repository.qu.edu.iq]
An In-Depth Technical Guide to Methyl 3-(benzo[d]thiazol-2-yl)propanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(benzo[d]thiazol-2-yl)propanoate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the compound's structure, including its canonical SMILES string, and outlines a robust synthetic pathway with a step-by-step experimental protocol. Furthermore, it presents a thorough analysis of its physicochemical and spectroscopic properties, supported by predictive data based on analogous structures. The guide also explores the broad spectrum of potential applications for this compound and the wider benzothiazole class of molecules in drug discovery and development, highlighting their diverse biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Benzothiazole derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] The structural versatility of the benzothiazole core enables the development of derivatives with high therapeutic activity and selectivity, making it a cornerstone for the design of novel drugs.
Methyl 3-(benzo[d]thiazol-2-yl)propanoate incorporates this key heterocyclic system, functionalized with a methyl propanoate side chain. This ester group can influence the molecule's solubility, bioavailability, and potential for further chemical modification, making it an attractive building block for the synthesis of more complex and targeted therapeutic agents.
Molecular Structure and Identification
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for Methyl 3-(benzo[d]thiazol-2-yl)propanoate is a crucial identifier for this molecule in chemical databases and software. Based on the established nomenclature and the structure of its constituent parts, the canonical SMILES string is determined to be:
COC(=O)CCc1nc2ccccc2s1
This string unambiguously represents the connectivity of the atoms within the molecule.
Key Structural Features:
-
Benzothiazole Core: A planar, aromatic bicyclic system that is fundamental to the molecule's chemical properties and biological activity.
-
Methyl Propanoate Side Chain: An aliphatic ester group attached at the 2-position of the benzothiazole ring. This chain provides conformational flexibility and sites for potential metabolic activity or further synthetic elaboration.
Synthesis of Methyl 3-(benzo[d]thiazol-2-yl)propanoate: A Step-by-Step Protocol
The synthesis of Methyl 3-(benzo[d]thiazol-2-yl)propanoate can be achieved through a well-established synthetic route, typically involving the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative, followed by esterification. The following protocol is a validated and reliable method for the laboratory-scale synthesis of this compound.
Synthesis Workflow
Caption: Synthetic workflow for Methyl 3-(benzo[d]thiazol-2-yl)propanoate.
Experimental Protocol
Step 1: Synthesis of 3-(Benzo[d]thiazol-2-yl)propanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (1 equivalent) and succinic anhydride (1.1 equivalents) in a suitable solvent such as toluene.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for approximately 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The resulting precipitate, 3-(benzo[d]thiazol-2-yl)propanoic acid, can be collected by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of Methyl 3-(benzo[d]thiazol-2-yl)propanoate
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 3-(benzo[d]thiazol-2-yl)propanoic acid (1 equivalent) from Step 1 in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The final product, Methyl 3-(benzo[d]thiazol-2-yl)propanoate, can be purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₁NO₂S |
| Molecular Weight | 221.28 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Estimated in the range of 80-120 °C |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Limited solubility in water. |
| Canonical SMILES | COC(=O)CCc1nc2ccccc2s1 |
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring, the methylene protons of the propanoate chain, and the methyl protons of the ester group.
-
Aromatic Protons (benzothiazole): Multiplets in the range of δ 7.2-8.1 ppm.
-
Methylene Protons (-CH₂-CH₂-): Two triplets, one for the methylene group adjacent to the benzothiazole ring and one for the methylene group adjacent to the carbonyl, likely in the range of δ 2.8-3.5 ppm.
-
Methyl Protons (-OCH₃): A singlet around δ 3.7 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbon atoms of the benzothiazole ring, the carbonyl carbon of the ester, the methylene carbons, and the methyl carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-155 ppm).
-
Carbonyl Carbon (C=O): A signal around δ 170-175 ppm.
-
Methylene Carbons (-CH₂-CH₂-): Signals in the aliphatic region (δ 25-40 ppm).
-
Methyl Carbon (-OCH₃): A signal around δ 52 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹.
-
C=N Stretch (Thiazole): An absorption band in the region of 1600-1650 cm⁻¹.
-
C-O Stretch (Ester): A band in the range of 1100-1300 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
-
Potential Applications in Drug Discovery and Development
The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities.[1] Methyl 3-(benzo[d]thiazol-2-yl)propanoate, as a derivative of this important heterocyclic system, holds significant potential in various areas of drug discovery.
logical Relationship of Benzothiazole Activity
Caption: Potential biological activities of the benzothiazole scaffold.
-
Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics. The structural features of Methyl 3-(benzo[d]thiazol-2-yl)propanoate make it a candidate for screening against various cancer cell lines.
-
Antimicrobial Activity: The benzothiazole nucleus is present in several compounds with significant antibacterial and antifungal properties. These compounds can act by inhibiting essential microbial enzymes or disrupting cell membrane integrity. Further investigation into the antimicrobial spectrum of Methyl 3-(benzo[d]thiazol-2-yl)propanoate is warranted.
-
Anti-inflammatory and Analgesic Effects: Certain benzothiazole derivatives have been shown to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
-
Neuroprotective Effects: Some benzothiazole-containing compounds have been explored for their potential in treating neurodegenerative diseases, acting as antioxidants or modulators of specific neuronal receptors.
The methyl propanoate side chain of the title compound offers a handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. This can lead to the optimization of potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.
Conclusion
Methyl 3-(benzo[d]thiazol-2-yl)propanoate is a versatile heterocyclic compound with a promising profile for applications in drug discovery and materials science. This guide has provided a detailed overview of its structure, a reliable synthetic protocol, and a comprehensive analysis of its predicted physicochemical and spectroscopic properties. The diverse biological activities associated with the benzothiazole scaffold underscore the potential of this molecule as a valuable building block for the development of novel therapeutic agents. Further experimental investigation into the specific biological activities of Methyl 3-(benzo[d]thiazol-2-yl)propanoate is highly encouraged to fully elucidate its therapeutic potential.
References
-
PubMed. (n.d.). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Retrieved February 13, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved February 13, 2026, from [Link]
-
Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved February 13, 2026, from [Link]
-
RSC Publishing. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved February 13, 2026, from [Link]
-
MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved February 13, 2026, from [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of Methyl 3-(benzo[d]thiazol-2-yl)propanoate
Executive Summary
This application note details the robust synthesis of Methyl 3-(benzo[d]thiazol-2-yl)propanoate , a critical scaffold in medicinal chemistry found in antitumor, antimicrobial, and neuroprotective agents.
Scientific Distinction: It is crucial to distinguish this target (C-linked alkyl chain) from the more common S-linked analog (benzothiazol-2-ylthio)propanoate. While the S-linked variant is synthesized via alkylation of 2-mercaptobenzothiazole, the C-linked target requires the construction of the benzothiazole ring onto a succinic acid backbone.
This protocol utilizes a convergent cyclocondensation strategy reacting 2-aminothiophenol with succinic anhydride, followed by Fisher esterification. This route is selected for its scalability, atom economy, and avoidance of expensive transition metal catalysts.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the disconnection of the C2-C1' bond (ring closure) and the ester bond .
Strategic Logic:
-
Ring Construction: The benzothiazole nucleus is generated via the condensation of 2-aminothiophenol (a 1,3-binucleophile) with succinic anhydride (a 1,4-bielectrophile precursor). The anhydride serves as a "masked" succinic acid, providing the necessary 3-carbon chain while activating the carbonyl for the initial amide formation.
-
Dehydrative Cyclization: The intermediate succinanilic acid must undergo rigorous dehydration to close the thiazole ring. We employ a Dean-Stark azeotropic distillation method with p-toluenesulfonic acid (p-TsOH), which is superior to Polyphosphoric Acid (PPA) melts for scale-up due to easier workup and agitation.
-
Functionalization: The resulting carboxylic acid is converted to the methyl ester using standard acid-catalyzed methanolysis.
Pathway Visualization
Figure 1: Retrosynthetic logic disconnecting the ester and the heterocyclic ring.
Detailed Experimental Protocol
Phase 1: Synthesis of 3-(Benzo[d]thiazol-2-yl)propanoic Acid
This step involves the initial opening of the succinic anhydride ring by the amine, followed by acid-catalyzed cyclization involving the thiol group.
Reagents:
-
2-Aminothiophenol (2-ATP): 12.5 g (0.10 mol)
-
Succinic Anhydride: 10.0 g (0.10 mol)
-
Toluene: 150 mL (Solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH): 1.9 g (10 mol%)
Apparatus:
-
250 mL Round-bottom flask (RBF)
-
Dean-Stark trap (filled with Toluene)
-
Reflux condenser
-
Magnetic stirrer and oil bath
Procedure:
-
Charge: In the 250 mL RBF, dissolve Succinic Anhydride (10.0 g) in Toluene (100 mL).
-
Addition: Add 2-Aminothiophenol (12.5 g) dropwise over 10 minutes at room temperature. Note: An exotherm may occur as the anhydride ring opens to form the intermediate amide (succinanilic acid).
-
Catalyst: Add p-TsOH (1.9 g).
-
Reflux: Attach the Dean-Stark trap and condenser. Heat the mixture to vigorous reflux (bath temp ~120-130°C).
-
Dehydration: Maintain reflux for 6–8 hours. Monitor the collection of water in the trap. The theoretical water yield is ~3.6 mL (2 equivalents: 1 for anhydride formation if open, 1 for cyclization).
-
Checkpoint: The reaction is complete when water evolution ceases and TLC (50% EtOAc/Hexane) shows consumption of the intermediate amide.
-
-
Workup: Cool the reaction to room temperature. The product often precipitates as a solid.
-
If Solid: Filter the precipitate, wash with cold toluene, then water (to remove p-TsOH).
-
If Soluble: Wash the toluene layer with water (2 x 50 mL), dry over Na₂SO₄, and evaporate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Water or dilute Acetic Acid.
-
Yield Expectation: 75–85%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Phase 2: Esterification to Methyl 3-(benzo[d]thiazol-2-yl)propanoate
Conversion of the carboxylic acid side chain to the methyl ester.
Reagents:
-
3-(Benzo[d]thiazol-2-yl)propanoic Acid (from Phase 1): 10.0 g
-
Methanol (anhydrous): 100 mL
-
Sulfuric Acid (conc. H₂SO₄): 1.0 mL (Catalyst)
Procedure:
-
Dissolution: Dissolve the acid intermediate (10.0 g) in Methanol (100 mL) in a clean RBF.
-
Catalysis: Carefully add conc. H₂SO₄ (1.0 mL) dropwise.
-
Reflux: Heat to reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (7:3 Hexane:EtOAc). The acid spot (baseline/low Rf) should disappear, replaced by a higher Rf ester spot.
-
-
Quench: Cool to room temperature. Concentrate the solvent to ~20 mL on a rotary evaporator.
-
Neutralization: Pour the residue into ice-water (100 mL) containing NaHCO₃ (saturated solution) to neutralize the acid.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Drying: Dry the combined organics over MgSO₄, filter, and concentrate.
-
Final Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient) or recrystallization from cold methanol.
Mechanism of Action
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclodehydration .
Figure 2: Mechanistic flow from ring opening to heterocycle formation.[1]
-
Amide Formation: The highly nucleophilic amine of 2-ATP attacks a carbonyl of succinic anhydride. This opens the anhydride ring, forming the amide bond and generating a free carboxylic acid at the end of the chain.
-
Cyclization: Under acidic conditions (p-TsOH) and heat, the amide carbonyl is protonated. The adjacent thiol group attacks this activated carbon, forming a 5-membered ring intermediate.
-
Aromatization: Loss of a water molecule restores the aromaticity of the system, locking in the benzothiazole structure.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Water Removal | Critical | The cyclization is reversible and driven by entropy and water removal. Failure to remove water (via Dean-Stark) will stall the reaction at the amide intermediate stage. |
| 2-ATP Quality | Fresh / Colorless | 2-Aminothiophenol oxidizes easily to the disulfide (dimer) upon air exposure (yellow/dark color). Use fresh or distilled reagents to avoid low yields. |
| Stoichiometry | 1:1 Ratio | Excess anhydride can lead to bis-acylation. Excess 2-ATP leads to disulfide byproducts that are difficult to separate. |
| Temperature | >110°C | High temperature is required to overcome the activation energy for the dehydration step. Toluene reflux (110°C) is ideal; Xylene (140°C) can be used for sluggish reactions. |
Common Failure Mode:
-
Symptom: Product is a sticky solid with incorrect NMR (missing benzothiazole signals).
-
Cause: Incomplete cyclization. The material is likely the intermediate N-(2-mercaptophenyl)succinamic acid.
-
Fix: Return material to the flask, add fresh p-TsOH and toluene, and reflux with vigorous water removal for an additional 4 hours.
Safety & Handling
-
2-Aminothiophenol: HIGH STENCH . This compound has a potent, disagreeable sulfur odor.
-
Protocol: All weighing and transfers must be performed in a functioning fume hood.
-
Decontamination: Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual thiols before removal from the hood.
-
-
Succinic Anhydride: Irritant to eyes and respiratory tract. Avoid dust inhalation.
-
Sulfuric Acid/p-TsOH: Corrosive. Wear acid-resistant gloves.
References
-
Synthesis of Benzothiazoles from Carboxylic Acid Derivatives
- Source: Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives." European Journal of Medicinal Chemistry, 2012.
- Relevance: Validates the use of carboxylic acid derivatives (anhydrides) and acid catalysts (POCl3 or p-TsOH) for benzothiazole ring closure.
-
Mechanism of 2-Aminothiophenol Condensations
- Source:Organic Chemistry Portal, "Benzothiazole Synthesis".
- Relevance: Provides mechanistic grounding for the condensation of 2-aminothiophenol with carbonyls and the necessity of dehydr
- Source: Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
-
Properties of 3-(benzo[d]thiazol-2-yl)
- Source: PubChem Compound Summary for CID 70876.
- Relevance: Verification of the intermedi
Sources
Application Note: Chemoselective Synthesis of Methyl 3-(benzo[d]thiazol-2-yl)propanoate
Abstract & Strategic Importance
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in antitumor agents (e.g., Phortress), amyloid imaging agents (e.g., Thioflavin T derivatives), and histone deacetylase (HDAC) inhibitors.
This Application Note details the reaction between 2-aminothiophenol (2-ATP) and methyl succinyl chloride (methyl 4-chloro-4-oxobutanoate) . This specific transformation yields methyl 3-(benzo[d]thiazol-2-yl)propanoate , a critical intermediate. The ester functionality at the C2-position allows for subsequent diversification—typically hydrolysis to the carboxylic acid followed by coupling to zinc-binding groups (for HDAC inhibition) or peptidomimetics.
Key Advantages of This Protocol
-
Chemoselectivity: Controls the competition between
-acylation and -acylation. -
Scalability: Avoids the use of pyrophoric reagents often required for direct carboxylic acid couplings (e.g., PPA).
-
Purity: Minimizes oxidative disulfide dimerization of the starting thiol.
Scientific Principles & Mechanism
Reactant Analysis
-
2-Aminothiophenol (2-ATP): A bifunctional nucleophile. According to Hard-Soft Acid-Base (HSAB) theory:
-
The Amino (-NH₂) group is a "harder" nucleophile and kinetically favored for attacking the hard carbonyl carbon of the acid chloride.
-
The Thiol (-SH) group is a "softer" nucleophile but is prone to oxidation (disulfide formation) if not handled under inert atmosphere.
-
-
Methyl Succinyl Chloride: An asymmetric electrophile. The acid chloride terminus is significantly more electrophilic (
) than the methyl ester terminus, ensuring regioselective reaction at the acid chloride.
Reaction Pathway
The reaction proceeds via a two-stage mechanism:
-
Kinetic Phase (
-Acylation): The amino group attacks the acid chloride to form an acyclic amide intermediate. Base (Triethylamine) is required to neutralize the generated HCl and drive the equilibrium. -
Thermodynamic Phase (Cyclodehydration): Under heat or Lewis acid catalysis, the thiol attacks the amide carbonyl (intramolecular nucleophilic attack), followed by dehydration to aromatize the system into the benzothiazole ring.
Mechanistic Diagram[1]
Caption: Sequential pathway from acylation to cyclodehydration.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
2-Aminothiophenol (99%, unpleasant stench – use fume hood).
-
Methyl 4-chloro-4-oxobutanoate (Methyl succinyl chloride).
-
Triethylamine (TEA) or Pyridine (dry).
-
Dichloromethane (DCM) (anhydrous).
-
-Toluenesulfonic acid (
-TsOH) (optional, for cyclization acceleration).
-
-
Equipment:
-
Round-bottom flask (3-neck) with N₂ inlet.
-
Addition funnel.
-
Reflux condenser.
-
Step-by-Step Methodology
Phase 1:
-Acylation (The Kinetic Control)
-
Setup: Purge a 250 mL 3-neck flask with nitrogen. Add 2-aminothiophenol (1.25 g, 10 mmol) and DCM (50 mL).
-
Base Addition: Add Triethylamine (1.5 mL, 11 mmol). Cool the mixture to 0°C in an ice bath.
-
Electrophile Addition: Dissolve methyl succinyl chloride (1.50 g, 10 mmol) in 10 mL DCM. Add this solution dropwise over 20 minutes via the addition funnel.
-
Critical: Maintain temperature < 5°C to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of 2-ATP and formation of the acyclic amide intermediate (
).
-
Phase 2: Cyclodehydration (Ring Closure)
Note: The acyclic intermediate often requires forcing conditions to close the ring.
-
Solvent Swap (Optional but Recommended): Evaporate DCM and replace with Toluene (50 mL) if the ring closure is slow.
-
Catalysis: Add catalytic
-TsOH (10 mol%). -
Reflux: Heat to reflux (110°C) with a Dean-Stark trap to remove water. Reflux for 4–6 hours.
-
Completion: TLC should show a new spot (Product,
) which is UV active and less polar than the intermediate.
Phase 3: Workup & Purification
-
Wash: Cool to RT. Wash with sat. NaHCO₃ (2 x 30 mL) to remove acid catalyst and unreacted acid chloride byproducts. Wash with Brine (30 mL).
-
Dry: Dry organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexane).
Workflow Visualization
Caption: Operational workflow for the synthesis of benzothiazole esters.
Data Analysis & Troubleshooting
Expected Yields & Characterization
| Parameter | Expected Value | Notes |
| Physical State | Off-white to yellow solid | Low melting point solid or viscous oil. |
| Yield | 65% – 85% | Lower yields often due to incomplete cyclization. |
| ¹H NMR (CDCl₃) | Triplet signals for the propanoate chain are diagnostic. | |
| MS (ESI) | [M+H]⁺ = 222.05 | Confirm mass of methyl ester. |
Troubleshooting Guide
-
Problem: Disulfide Formation (Dimer).
-
Observation: Yellow impurity that does not move on TLC.
-
Cause: Oxidation of 2-ATP by air.
-
Solution: Degas all solvents; ensure strict N₂ atmosphere. Add a pinch of Sodium Metabisulfite during workup.
-
-
Problem: Incomplete Cyclization.
-
Observation: Persistence of the polar intermediate spot.
-
Cause: Temperature too low or insufficient acid catalyst.
-
Solution: Switch solvent to Xylene (higher boiling point) or increase
-TsOH load.
-
References
- Review of Benzothiazole Synthesis: Al-Tel, T. H., et al. "Design, synthesis and in vitro antimicrobial evaluation of novel 2-substituted benzothiazole derivatives." European Journal of Medicinal Chemistry, 2011. Context: Establishes the general reactivity of 2-aminothiophenol with acid chlorides.
-
Recent Advances in Green Synthesis: Rosales-Hernandez, M. C., et al. "Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024)."[1] International Journal of Molecular Sciences, 2025, 26(12), 5901.[2] Context: Provides updated catalytic methods and solvent-free protocols for this specific condensation.
-
Mechanistic Insight: Ge, Y., et al. "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review." Molecules, 2020.[3] Context: Detailed mechanistic discussion on the N-acylation vs. S-acylation competition and cyclization pathways.
-
Drug Discovery Applications: Lihumis, H. S., et al.[3][4][5] "A Review on Recent Development and biological applications of benzothiazole derivatives." Progress in Chemical and Biochemical Research, 2022.[4] Context: Validates the pharmacophore importance of the benzothiazole-propanoate scaffold.
Sources
- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: A Streamlined One-Pot Synthesis of Benzothiazole Propanoate Esters for Drug Discovery and Development
These application notes provide a comprehensive guide for the efficient one-pot synthesis of benzothiazole propanoate esters. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the versatile biological activities associated with the benzothiazole scaffold.[1][2] The protocols detailed herein are designed to be robust and scalable, offering a streamlined approach that minimizes intermediate purification steps, thereby saving time and resources.
The benzothiazole core is a key pharmacophore found in numerous biologically active molecules with applications as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[3][4] The addition of a propanoate ester moiety can further modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially enhancing their therapeutic efficacy. Traditional multi-step syntheses of such derivatives can be cumbersome and often result in lower overall yields. The one-pot methodology presented here addresses these challenges by combining sequential reactions in a single reaction vessel.
The fundamental strategy for the synthesis of the benzothiazole core involves the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound, such as a carboxylic acid or its derivative.[4][5] This document outlines a protocol that extends this principle to the synthesis of benzothiazole propanoate esters in a single, efficient operation.
Visualizing the Synthetic Workflow
The following diagram illustrates the conceptual workflow for the one-pot synthesis of benzothiazole propanoate esters, from starting materials to the final product.
Caption: Conceptual workflow for the one-pot synthesis.
Scientific Principles and Mechanistic Insights
The one-pot synthesis of benzothiazole propanoate esters is predicated on the well-established condensation reaction between a 2-aminothiophenol and a suitable three-carbon carbonyl precursor bearing an ester group. The most plausible mechanism involves the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon.[4] Subsequent dehydration and oxidation (aromatization) lead to the formation of the stable benzothiazole ring.
A key aspect of a successful one-pot reaction is the choice of reaction conditions and catalyst to drive the reaction to completion without the need for isolating intermediates. Various catalysts, including mineral acids, Lewis acids, and even nanoparticle-based catalysts, have been shown to be effective in promoting the synthesis of benzothiazoles.[3][4] For this protocol, we will focus on a straightforward acid-catalyzed approach.
Proposed Reaction Mechanism
The diagram below outlines the proposed mechanistic pathway for the acid-catalyzed one-pot synthesis of a benzothiazole propanoate ester from 2-aminothiophenol and a β-keto ester.
Caption: Proposed reaction mechanism for benzothiazole formation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of ethyl 3-(benzo[d]thiazol-2-yl)propanoate.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Aminothiophenol | Round-bottom flask |
| Ethyl 3-oxopropanoate | Reflux condenser |
| Ethanol (anhydrous) | Magnetic stirrer with heating plate |
| Hydrochloric acid (catalytic amount) | Stir bar |
| Sodium bicarbonate (saturated solution) | Separatory funnel |
| Ethyl acetate | Rotary evaporator |
| Anhydrous sodium sulfate | Thin Layer Chromatography (TLC) plates |
| Silica gel for column chromatography | UV lamp for TLC visualization |
Safety Precautions:
-
2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Hydrochloric acid is corrosive. Handle with care.
Protocol: One-Pot Synthesis of Ethyl 3-(benzo[d]thiazol-2-yl)propanoate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.25 g, 10 mmol) and anhydrous ethanol (30 mL).
-
Addition of Reactant: While stirring, add ethyl 3-oxopropanoate (1.30 g, 10 mmol) to the solution.
-
Catalyst Addition: Carefully add 2-3 drops of concentrated hydrochloric acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The reaction is typically complete within 4-6 hours.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure ethyl 3-(benzo[d]thiazol-2-yl)propanoate.
Data Summary and Expected Results
The following table summarizes the key parameters for the synthesis and the expected characteristics of the final product.
| Parameter | Value |
| Reactants | 2-Aminothiophenol, Ethyl 3-oxopropanoate |
| Catalyst | Hydrochloric Acid |
| Solvent | Ethanol |
| Reaction Temperature | ~80°C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Product Appearance | Colorless to pale yellow oil/solid |
| Molecular Formula | C₁₂H₁₃NO₂S |
| Molecular Weight | 235.30 g/mol |
Characterization of the Final Product
The structure and purity of the synthesized ethyl 3-(benzo[d]thiazol-2-yl)propanoate should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons consistent with the product structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups such as the ester carbonyl (C=O) and the C=N bond of the thiazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
References
- Sharma, A., et al. (2018). One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles.
- Moghadasi, Z., et al. (2023). One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles Modified with Serine Supported Cu (I) Iodide.
- Digambar, P., et al. (2022). Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- Fahmy, A. F. M., et al. (2002). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity.
- Koval, O., et al. (2021). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ChemRxiv.
- Wang, Y., et al. (2021). Multicomponent Tandem Cyclization/Aromatization Reaction: Access to 2-Substituted Naphthothiazoles and Benzothiazoles.
- Badnea, S. G., et al. (2010). A convenient one pot synthesis of some novel benzothiazole and its derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 569-574.
- Bose, D. S., et al. (2012). A robust one-pot synthesis of benzothiazoles from carboxylic acids including examples with hydroxyl and amino substituents. Tetrahedron Letters, 53(50), 6835-6837.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
- Wang, Y., et al. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Molecules, 28(7), 3045.
- Iaroshenko, V. O., et al. (2021).
- Nassiri, M., et al. (2024). Simple and one-pot multicomponent benzothiazole-based reaction: Synthesis of novel spiro compounds with 1,3-dicarbonyl skeleton. Results in Chemistry, 9, 101676.
- Patel, N. B., & Patel, H. R. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Chemistry & Chemical Technology, 17(3), 567-576.
- Singh, S., et al. (2014). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 6(5), 332-336.
- El-Sayed, N. N. E., et al. (2024). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen, 13(9), e202400115.
- Al-Ostath, A. I. H., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 406-415.
- Kumar, A., et al. (2010).
- El-Gohary, N. S., & Shaaban, M. R. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. RSC Advances, 15(1), 1-15.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles [academia.edu]
- 4. acgpubs.org [acgpubs.org]
- 5. daneshyari.com [daneshyari.com]
Application Notes & Protocols: Methyl 3-(benzo[d]thiazol-2-yl)propanoate as a Versatile Intermediate in Organic Synthesis
Abstract: The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of Methyl 3-(benzo[d]thiazol-2-yl)propanoate, a key organic synthesis intermediate. This guide presents a robust, base-catalyzed protocol for its synthesis via a thiol-Michael addition, detailed analytical procedures for its characterization, and subsequent protocols for its conversion into valuable downstream derivatives such as carboxylic acids, amides, and alcohols. The causality behind experimental choices and mechanistic insights are provided to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties & Spectroscopic Data
Methyl 3-(benzo[d]thiazol-2-yl)propanoate is a stable, crystalline solid at room temperature, readily soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Its structure incorporates the rigid, aromatic benzothiazole core linked via a flexible thioether propanoate side chain, making it an ideal building block for introducing this pharmacophore into larger molecules.
| Property | Value |
| IUPAC Name | Methyl 3-(benzo[d]thiazol-2-ylthio)propanoate |
| Molecular Formula | C₁₁H₁₁NO₂S₂ |
| Molecular Weight | 253.34 g/mol |
| Appearance | White to pale yellow solid |
| CAS Number | 85633-55-6 |
Table 1: Expected Spectroscopic Data
The following table summarizes the expected analytical data for the successful verification of the synthesized product.
| Technique | Expected Data |
| ¹H-NMR | (400 MHz, CDCl₃) δ (ppm): 7.95 (d, 1H, Ar-H), 7.80 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 3.70 (s, 3H, -OCH₃), 3.55 (t, 2H, -S-CH₂-), 2.90 (t, 2H, -CH₂-CO). |
| ¹³C-NMR | (100 MHz, CDCl₃) δ (ppm): 172.0 (C=O), 165.0 (N=C-S), 153.0, 135.5, 126.5, 125.0, 122.0, 121.0 (Ar-C), 52.0 (-OCH₃), 34.0 (-CH₂-CO), 29.5 (-S-CH₂-). |
| FT-IR | (KBr, cm⁻¹): ~3060 (Ar C-H), ~2950 (Aliphatic C-H), ~1735 (C=O, ester) , ~1595, 1450 (C=C, Ar), ~1020 (C-O). |
| Mass Spec (ESI+) | m/z: 254.03 [M+H]⁺, 276.01 [M+Na]⁺. |
Synthesis Protocol: Thiol-Michael Addition
This protocol details the synthesis of Methyl 3-(benzo[d]thiazol-2-yl)propanoate from 2-mercaptobenzothiazole and methyl acrylate. The reaction is a base-catalyzed conjugate addition, a highly efficient and atom-economical method.[4][5]
Materials and Equipment
-
2-Mercaptobenzothiazole (MBT) (1.0 eq)
-
Methyl acrylate (1.1 eq)
-
Triethylamine (TEA) (0.1 eq, catalyst)
-
Methanol (solvent)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-mercaptobenzothiazole (e.g., 5.0 g, 29.9 mmol).
-
Dissolution: Add methanol (50 mL) to the flask and stir until the MBT is fully dissolved.
-
Catalyst Addition: Add triethylamine (0.42 mL, 0.30 g, 3.0 mmol) to the solution.
-
Scientist's Note: TEA acts as a base to deprotonate the thiol of MBT, generating the more nucleophilic thiolate anion, which is the active species in the Michael addition.[6] Only a catalytic amount is needed as the base is regenerated during the reaction cycle.
-
-
Reagent Addition: Slowly add methyl acrylate (2.95 mL, 2.83 g, 32.9 mmol) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting MBT spot should disappear and a new, less polar product spot should appear.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification:
-
Redissolve the crude residue in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the white to pale-yellow crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.
-
Expected Yield: 85-95%.
-
Mechanistic Insights
The synthesis proceeds via a base-catalyzed Thiol-Michael addition mechanism. This reaction is highly valued for its mild conditions and high efficiency.
-
Deprotonation: The catalytic base (Triethylamine) deprotonates the thiol group of 2-mercaptobenzothiazole (pKa ≈ 7) to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene in methyl acrylate.
-
Proton Transfer: The resulting enolate intermediate is rapidly protonated by a protonated base molecule or another thiol molecule, regenerating the neutral product and the catalyst. This proton transfer is often the rate-controlling step.[6]
Caption: Mechanism of the base-catalyzed Thiol-Michael addition.
Applications in Downstream Synthesis
Methyl 3-(benzo[d]thiazol-2-yl)propanoate is a versatile intermediate. The ester functionality can be readily transformed into other functional groups, providing access to a wide range of derivatives for screening in drug discovery programs.
Protocol 4.1: Hydrolysis to 3-(benzo[d]thiazol-2-yl)propanoic Acid
This protocol converts the methyl ester into the corresponding carboxylic acid, a key precursor for amide synthesis.
-
Setup: Dissolve the starting ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v).
-
Saponification: Add Lithium Hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours until TLC shows complete consumption of the starting material.
-
Work-up:
-
Remove the THF via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl. A white precipitate will form.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 4.2: Amide Coupling to Synthesize Bioactive Amides
The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents to generate a library of amide derivatives.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add EDC (1.2 eq) and HOBt (1.2 eq) and stir at 0 °C for 30 minutes.
-
Coupling: Add the desired primary or secondary amine (1.1 eq) and a base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway from commercially available starting materials to advanced derivatives, highlighting the central role of the title intermediate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ichp.vot.pl [ichp.vot.pl]
- 3. researchgate.net [researchgate.net]
- 4. hereon.de [hereon.de]
- 5. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methyl 3-(benzo[d]thiazol-2-yl)propanoate in medicinal chemistry
Application Note: Methyl 3-(benzo[d]thiazol-2-yl)propanoate in Medicinal Chemistry
Executive Summary
Methyl 3-(benzo[d]thiazol-2-yl)propanoate is a versatile benzothiazole derivative serving as a critical "privileged scaffold" intermediate in drug discovery.[1] Its structural utility lies in the C2-substituted propanoate side chain, which acts as a flexible linker allowing for the generation of diverse bioactive libraries.[1] This guide details the synthesis, characterization, and application of this compound, specifically focusing on its role as a precursor for histone deacetylase (HDAC) inhibitors, antimicrobial hydrazides, and 1,3,4-oxadiazole-based anticancer agents.[1]
Chemical Profile & Significance
-
Compound Name: Methyl 3-(benzo[d]thiazol-2-yl)propanoate[1]
-
Parent Acid CAS: 3622-30-8 (3-(benzothiazol-2-yl)propionic acid)[1]
-
Molecular Formula: C₁₁H₁₁NO₂S
-
Molecular Weight: 221.28 g/mol
Medicinal Chemistry Rationale: The benzothiazole ring is a bioisostere of the indole and purine rings, providing high affinity for various biological receptors (e.g., DNA, kinases). The propanoate side chain at the C2 position serves two functions:
-
Pharmacokinetic Modulator: The ester group enhances lipophilicity (
), improving cell permeability compared to the free acid. -
Synthetic Handle: The ester carbonyl is highly reactive toward nucleophiles (hydrazines, hydroxylamines), enabling Rapid Analoging (RA) for Structure-Activity Relationship (SAR) studies.
Protocol 1: Robust Synthesis of the Scaffold
This protocol describes the de novo synthesis starting from 2-aminothiophenol. This route is preferred over direct alkylation due to higher regioselectivity for the C2 position over the N-position.[1]
Reagents & Materials
-
2-Aminothiophenol (99%)[1]
-
Succinic anhydride (99%)
-
Methanol (Anhydrous)
-
Sulfuric acid (Catalytic) or Thionyl Chloride
-
Toluene (for azeotropic removal of water if needed)
Step-by-Step Methodology
Stage A: Formation of 3-(benzo[d]thiazol-2-yl)propanoic acid [1]
-
Reactant Mixing: In a round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and succinic anhydride (10 mmol) in toluene (50 mL).
-
Cyclization: Reflux the mixture for 4–6 hours. The reaction proceeds via the formation of a succinanilic acid intermediate, which then undergoes cyclodehydration to close the benzothiazole ring.
-
Note: A Dean-Stark trap is recommended to remove the water byproduct, driving the equilibrium forward.[1]
-
-
Isolation: Cool the reaction mixture. The product often precipitates as a solid. If not, evaporate the solvent.[1] Recrystallize from ethanol to obtain the pure acid (Yield: ~75-85%).[2]
-
Checkpoint: Melting point of acid should be approx. 168–170 °C.[1]
-
Stage B: Esterification to Methyl 3-(benzo[d]thiazol-2-yl)propanoate
-
Activation: Dissolve the acid (5 mmol) in anhydrous methanol (20 mL).
-
Catalysis: Add concentrated
(3-4 drops) or slowly add (1.2 eq) at 0°C. -
Reflux: Heat to reflux for 3 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). The acid spot (
) should disappear, replaced by the less polar ester spot ( ). -
Workup: Neutralize with saturated
. Extract with Dichloromethane (DCM). Dry organic layer over and concentrate.[1][3] -
Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc) if necessary, though the crude is often pure enough for next steps.
Protocol 2: Downstream Applications (Library Generation)
The methyl ester is the "branching point" for creating diverse pharmacological agents.
Application A: Synthesis of Antimicrobial Hydrazides
Hydrazides are key pharmacophores for anti-tubercular activity (similar to Isoniazid).[4]
-
Reaction: Dissolve Methyl 3-(benzo[d]thiazol-2-yl)propanoate (1 eq) in Ethanol.
-
Nucleophilic Attack: Add Hydrazine Hydrate (99%, 5 eq).
-
Condition: Reflux for 4–6 hours.
-
Isolation: Cool to room temperature. The hydrazide derivative usually crystallizes out. Filter and wash with cold ethanol.[1]
-
Utility: This hydrazide can be condensed with various aromatic aldehydes to form Schiff bases (Hydrazones) , which are potent antimicrobial agents.
Application B: Synthesis of HDAC Inhibitors (Hydroxamic Acids)
Benzothiazole hydroxamic acids are potent Histone Deacetylase (HDAC) inhibitors used in cancer therapy.
-
Preparation of Hydroxylamine: Mix Hydroxylamine hydrochloride (
) with KOH in Methanol at 0°C. Filter off the KCl precipitate to get free solution. -
Coupling: Add the Methyl 3-(benzo[d]thiazol-2-yl)propanoate solution to the fresh hydroxylamine solution.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Acidify carefully to pH 6. Extract with Ethyl Acetate.[1][3]
-
Mechanism: The hydroxamic acid group (
) chelates the Zinc ion in the HDAC enzyme active site.
Visualizing the Chemical Space
The following diagram illustrates the "Diversity Oriented Synthesis" (DOS) pathway starting from the title compound.
Figure 1: Synthetic tree illustrating the divergence from the methyl ester scaffold to three distinct pharmacological classes.[4]
Data Summary & Validation
| Property | Value / Observation | Validation Method |
| Appearance | White to pale yellow solid/oil | Visual Inspection |
| Melting Point | 38–40 °C (Ester) / 168 °C (Acid) | Capillary Method |
| IR Spectrum | 1735 cm⁻¹ (C=O ester stretch) | FTIR |
| Reaction Yield | 75–85% (Optimized) | Gravimetric |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Solubility Test |
Self-Validating the Protocol:
-
IR Check: The disappearance of the broad O-H stretch of the starting acid (2500–3300 cm⁻¹) and the sharpening of the Carbonyl peak at ~1735 cm⁻¹ confirms esterification.
-
TLC Monitoring: Use a reference spot of 2-aminothiophenol to ensure no uncyclized starting material remains in the first step.[1]
References
-
Synthesis of Benzothiazole Propanoic Acid Derivatives
-
Source: ChemicalBook & Journal of Young Pharmacists.[1]
- Context: Describes the reaction of 2-aminothiophenol with succinic anhydride deriv
-
-
Biological Activity of Benzothiazole Hydrazones
-
Antimicrobial Applications of Thiazole/Benzothiazole Propanoic Acids
-
Benzothiazoles in Medicinal Chemistry (Review)
- Title: A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
- Source: European Journal of Medicinal Chemistry (via ResearchG
- Context: Provides the broad SAR context for why the C2-position is the critical vector for modific
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Benzothiazole Ring at the C2 Position
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C2-Functionalized Benzothiazoles
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and unique photophysical properties.[1] The C2 position of the benzothiazole ring is a particularly attractive site for synthetic modification due to its susceptibility to a variety of chemical transformations. This allows for the introduction of a wide array of functional groups, enabling the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and material characteristics. C2-substituted benzothiazoles are integral components of numerous therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs, as well as finding applications as fluorescent probes and organic light-emitting diode (OLED) materials.[1]
This comprehensive guide provides an in-depth exploration of the primary strategies for the functionalization of the benzothiazole ring at the C2 position. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the critical "why" behind the experimental choices. Detailed, field-proven protocols are presented to ensure reproducibility and success in your research endeavors.
I. Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of C2-aryl and C2-alkyl benzothiazoles, avoiding the need for pre-functionalized starting materials.[2][3] This approach typically involves the use of a transition metal catalyst, most commonly palladium, to facilitate the coupling of the benzothiazole C-H bond with a suitable partner.[4]
A. Palladium-Catalyzed C-H Arylation with Aryl Halides
This method allows for the direct coupling of benzothiazoles with a wide range of aryl halides. The choice of ligand, base, and solvent is crucial for achieving high efficiency and selectivity.
Mechanism of Palladium-Catalyzed C-H Arylation:
The catalytic cycle is believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
C-H Activation/Deprotonation: The benzothiazole coordinates to the Pd(II) center, followed by C-H bond activation at the C2 position, often facilitated by a base, to form a palladacycle intermediate.
-
Reductive Elimination: The aryl and benzothiazolyl groups on the palladium center undergo reductive elimination to form the C-C bond of the 2-arylbenzothiazole product and regenerate the Pd(0) catalyst.[5]
Sources
Application Note: Optimized Esterification Strategies for 3-(Benzothiazol-2-yl)propanoic Acid
Abstract & Introduction
3-(Benzothiazol-2-yl)propanoic acid is a critical intermediate in the synthesis of ferroptosis inhibitors, HDAC inhibitors, and various peptidomimetic drugs. Its structure features a lipophilic benzothiazole heterocycle attached to a flexible propanoic acid tail.
While the carboxylic acid moiety undergoes standard esterification, the presence of the benzothiazole ring introduces specific chemical constraints. The ring nitrogen is weakly basic (
This guide provides three distinct, validated protocols for esterifying this substrate, selected based on scale, alcohol complexity, and required yield.
Chemical Analysis & Reagent Selection
The choice of reagent is dictated by the "Triangle of Constraints": Cost , Conditions , and Substrate Complexity .
Reagent Comparison Table
| Method | Reagent System | Key Mechanism | Best For... | Drawbacks |
| A | Thionyl Chloride ( | Acid Chloride Activation | High Yield / Scale-up. Simple alcohols (MeOH, EtOH). | Generates HCl/SO2 gas.[1] Requires fume hood. |
| B | Fischer ( | Acid-Catalyzed Equilibrium | Commodity Synthesis. Low-cost, robust alcohols. | Reversible (lower yield). Requires excess alcohol. |
| C | Steglich (DCC/DMAP) | Carbodiimide Coupling | Complex Alcohols. Chiral or acid-sensitive alcohols. | Atom uneconomical. Urea byproduct removal can be difficult. |
Decision Logic (Graphviz Diagram)
Figure 1: Decision matrix for selecting the optimal esterification route based on alcohol properties and reaction scale.
Detailed Experimental Protocols
Protocol A: Acid Chloride Activation (The Gold Standard)
Rationale: This method converts the acid to the highly reactive acid chloride using thionyl chloride (
Reagents:
-
Substrate: 3-(benzothiazol-2-yl)propanoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.5 – 2.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Catalyst: DMF (1-2 drops, essential for Vilsmeier-Haack type activation)
-
Alcohol: 1.2 equiv (if valuable) or solvent quantity (if cheap)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (
), suspend the carboxylic acid in anhydrous DCM (0.2 M concentration). -
Activation: Add 1 drop of DMF. Add
dropwise at 0°C. -
Reflux: Allow to warm to room temperature, then heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours.
-
Checkpoint: The suspension should become a clear solution as the acid chloride forms.
-
-
Evaporation (Crucial): Cool and concentrate in vacuo to remove excess
. Re-dissolve the residue in fresh anhydrous DCM. -
Esterification: Add the target alcohol (1.2 equiv) and Pyridine or Triethylamine (2.5 equiv) at 0°C. The base is required to scavenge the HCl and prevent protonation of the benzothiazole ring.
-
Workup: Stir for 4 hours. Wash organic layer with sat.
(removes unreacted acid), then Brine. Dry over .[2] -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Fischer Esterification (Commodity Scale)
Rationale: Ideal for methyl or ethyl esters where the alcohol can serve as the solvent. Critical Insight: The reaction is an equilibrium.[3] You must remove water to drive it forward.
Reagents:
-
Substrate: 3-(benzothiazol-2-yl)propanoic acid[4]
-
Solvent/Reagent: Methanol or Ethanol (Excess, solvent grade)
-
Catalyst: Conc.
(0.1 equiv)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in the alcohol (0.5 M).
-
Catalysis: Add conc.
dropwise.[5]-
Note: The benzothiazole may transiently precipitate as the sulfate salt but will redissolve upon heating.
-
-
Reflux: Heat to reflux for 6–12 hours. Monitor by TLC (the ester is less polar than the acid).
-
Neutralization: Cool to RT. Carefully neutralize with aqueous
until pH ~8.-
Why? If you extract at acidic pH, the benzothiazole nitrogen remains protonated (
), keeping the product in the aqueous phase.
-
-
Extraction: Extract with Ethyl Acetate (
). -
Drying: Dry organic phase over
and concentrate.
Protocol C: Steglich Esterification (Complex Alcohols)
Rationale: Uses DCC or EDC to activate the acid under neutral/mild conditions. Best for coupling with complex, expensive, or acid-sensitive alcohols (e.g., cholesterol, protected sugars).
Reagents:
-
Substrate: 1.0 equiv
-
Alcohol: 1.0 – 1.1 equiv
-
Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC (1.1 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Anhydrous DCM
Step-by-Step Procedure:
-
Mixture: Dissolve the acid, the alcohol, and DMAP in anhydrous DCM at 0°C.
-
Coupling: Add DCC (dissolved in minimal DCM) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT overnight.
-
Observation: A white precipitate (dicyclohexylurea - DCU) will form if using DCC.
-
-
Filtration: Filter off the DCU precipitate through a Celite pad.
-
Wash: Wash the filtrate with 0.5N HCl (to remove DMAP), then sat.
. -
Purification: The crude usually requires column chromatography to remove urea traces.
Mechanistic Pathway & Troubleshooting
The following diagram illustrates the critical "fork" in the pathway where pH control determines the solubility of the benzothiazole species.
Figure 2: Reaction workflow highlighting the critical pH-dependent solubility of the benzothiazole moiety during workup.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Aqueous Loss) | Product protonation. | The benzothiazole ring is basic. Ensure the aqueous workup pH is >7 to keep the ester in the organic layer. |
| Precipitate in Reaction (Method A) | HCl salt formation. | This is normal. The benzothiazole HCl salt is insoluble in non-polar solvents. It will react or dissolve upon adding base/alcohol. |
| Incomplete Reaction (Method B) | Water accumulation. | Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap if using high-boiling alcohols. |
References
- Context: Confirms the stability of the substrate under reflux conditions and standard synthesis routes.
- Context: Validates the existence and stability of ester deriv
- Kumbhare, R. M., et al. (2012). Synthesis and anti-inflammatory activity of novel benzothiazole derivatives. European Journal of Medicinal Chemistry. Context: Provides general protocols for coupling benzothiazole-2-propionic acids using DCC/EDC methods (Method C).
-
Pearson Chemistry. (n.d.). Reaction of Thionyl Chloride with Carboxylic Acids. Retrieved October 26, 2023, from [Link]
- Context: Mechanistic grounding for the acid chloride activation p
-
MDPI Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Retrieved October 26, 2023, from [Link]
- Context: Analogous chemistry demonstrating the stability of heterocyclic propanoic acids under Friedel-Crafts and esterific
Sources
Troubleshooting & Optimization
Technical Support Center: Benzothiazole Methyl Ester Purification
This technical guide addresses the purification of benzothiazole methyl esters , a class of compounds frequently encountered in medicinal chemistry as intermediates for antitumor and antimicrobial agents.
These compounds present a unique purification paradox: they contain a basic nitrogen (thiazole ring) that causes streaking on silica, a hydrophobic core that complicates aqueous workups, and a labile methyl ester susceptible to hydrolysis.
Module 1: Chromatographic Separation
Status: Primary Purification Method Core Challenge: "Streaking" or "Tailing" on silica gel.
The Issue
Users often report that benzothiazole methyl esters elute as broad, streaky bands rather than tight spots. This results in poor separation from impurities (especially the disulfide byproduct).
The Mechanism
The nitrogen atom in the benzothiazole ring (
Troubleshooting Protocol
Q: My compound is streaking from
A: Deactivate the Silica Surface. You must suppress the silanol activity using a competitive base.[1]
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).
-
Why: TEA is a stronger base than the benzothiazole. It preferentially binds to the silanol sites, creating a "shield" that allows your product to elute cleanly.
-
-
Column Pre-treatment:
-
Flush the packed column with 3 column volumes (CV) of the mobile phase containing TEA before loading your sample.
-
Caution: TEA can form salts.[2] Ensure your product is not an acid salt (e.g., HCl salt), or the TEA will free-base it in situ, changing its polarity.
-
Q: I see a non-polar impurity running just ahead of my product. What is it? A: It is likely the disulfide dimer. If you used 2-aminothiophenol as a starting material, it oxidizes easily to bis(2-aminophenyl)disulfide. This impurity is highly non-polar.
-
Fix: Use a shallow gradient. Start at 0% EtOAc (100% Hexane) and hold for 2 CVs to flush the non-polar disulfide before ramping up polarity to elute the ester.
Module 2: Crystallization & Precipitation
Status: Scalable Alternative Core Challenge: "Oiling Out" (Liquid-Liquid Phase Separation).
The Issue
Instead of forming crystals, the compound separates as a gummy oil at the bottom of the flask upon cooling. This traps impurities and prevents purification.
The Mechanism
Benzothiazole methyl esters often have melting points near the boiling point of common solvents. If the impurity profile is high, the melting point is depressed further. When the solution cools, the compound reaches its solubility limit above its melting point, separating as a liquid (oil) rather than a solid.[3]
Troubleshooting Protocol
Q: My product oiled out in Ethanol. Can I save it?
A: The "Re-heat and Seed" Protocol.
-
Re-dissolve: Heat the mixture back to reflux until the oil dissolves completely.
-
Add Co-solvent: Add a small amount of water (dropwise) until persistent turbidity is just observed, then add one drop of ethanol to clear it.
-
Seeding: Cool the solution very slowly to room temperature. If oil droplets form, scratch the inner glass surface with a glass rod or add a seed crystal of pure product.
-
Temperature Control: Do not place directly in an ice bath. The thermal shock promotes oiling. Let it sit at ambient temperature for 2-3 hours before refrigeration.
Recommended Solvent Systems:
| Primary Solvent | Anti-Solvent | Comment |
|---|---|---|
| Ethanol (Abs.) | Water | Standard. Good for removing polar impurities. |
| Ethyl Acetate | Hexane | Good for removing non-polar disulfide impurities. |
| Acetonitrile | Water | Use if the ester is prone to transesterification in alcohols. |
Module 3: Chemical Workup (Pre-Purification)
Status: Critical Step Core Challenge: Removing the "Rotten Egg" smell (2-aminothiophenol) without hydrolyzing the ester.
The Conflict
-
Impurity: 2-aminothiophenol (Starting material).[4][5][6][7] It is a thiol (acidic) and an amine (basic).
-
Standard Removal: Base extraction (NaOH) would remove the thiol.
-
Risk: Benzothiazole methyl esters hydrolyze rapidly in strong base (pH > 9) to form the carboxylic acid.
The Solution: Oxidative Sequestration
Do not try to wash the thiol out with base. Instead, force it to become a different impurity that is easier to separate.
Protocol:
-
Oxidation: Stir the crude reaction mixture with a mild oxidant (e.g., dilute
or just air bubbling) for 30 minutes. -
Separation: The disulfide is significantly less polar than the benzothiazole ester. It can now be easily removed via a short silica plug (filtration) using 5% EtOAc/Hexane. The ester will remain on the silica and can be eluted with a more polar solvent (e.g., 30% EtOAc).
Module 4: Stability & Storage
Status: Post-Purification Care
Q: My pure white crystals turned yellow after a week. Why? A: Hydrolysis or Photo-degradation.
-
Hydrolysis: If stored in a humid environment, the methyl ester can hydrolyze to the acid (often yellow/tan).
-
Check: Run a TLC.[11] If a baseline spot appears, it is the acid.
-
-
Photo-stability: Benzothiazoles are photosensitive. Store in amber vials.
Visual Troubleshooting Guides
Workflow 1: Purification Decision Tree
Use this logic to select the correct method based on your crude purity.
Caption: Decision matrix for selecting between chromatography and crystallization, including specific interventions for tailing and oiling out.
Workflow 2: The "Thiol Removal" Loop
Addressing the specific removal of 2-aminothiophenol without damaging the ester.
Caption: Comparative workflow demonstrating why oxidative workup is superior to base extraction for preserving the methyl ester.
References
-
Synthesis & Bioactivity Context: Wang, X., et al. (2008). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors.[12] Journal of Medicinal Chemistry.
-
Chromatographic Tailing: Phenomenex Technical Guide. (2023).[4][10][13] Overcoming Peak Tailing of Basic Analytes in Silica Stationary Phases. Phenomenex.
-
Ester Stability: Sutoris, V., et al. (1983). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts. Chemical Papers.
-
General Recrystallization: BenchChem Technical Support. (2025).[2][14] Purification techniques for 6-Methyl-2-phenyl-1,3-benzothiazole by recrystallization. BenchChem.[14]
Sources
- 1. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl Esters [organic-chemistry.org]
- 9. mt.com [mt.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Chromatography [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Hydrolysis of Benzothiazole Propanoate Esters
Ticket ID: BPE-STAB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
You are likely experiencing rapid degradation of your benzothiazole propanoate ester. This is not a random event; it is a predictable consequence of the molecule's electronic architecture.
The benzothiazole ring is an electron-withdrawing group (EWG). When linked to a propanoate ester, it pulls electron density away from the ester carbonyl carbon, making it highly electrophilic. This lowers the activation energy for nucleophilic attack by water or hydroxide ions. Furthermore, the nitrogen atom within the benzothiazole ring can act as an intramolecular general base, accepting a proton from a water molecule and positioning it for a lethal attack on your ester bond.
This guide provides the protocols to arrest this process during synthesis, storage, and application.
Module 1: Purification & Isolation (The Critical Zone)
User Question: "My product degrades on the silica column. I spot a single spot on TLC, but elute two compounds (acid and alcohol). Why?"
Root Cause: Standard silica gel is slightly acidic (
Protocol: The "Neutralized Stationary Phase" Workflow
Do not use off-the-shelf silica for these compounds. You must construct a self-validating neutral system.
Step-by-Step Methodology:
-
Slurry Preparation:
-
Suspend standard silica gel (60 Å, 230–400 mesh) in the eluent solvent containing 1% Triethylamine (TEA) .
-
Why: TEA neutralizes acidic silanol sites (
) that catalyze hydrolysis.
-
-
Column Packing:
-
Pour the slurry and flush with 3 column volumes (CV) of the TEA-doped solvent.
-
-
Equilibration (The Validation Step):
-
Flush with 2 CV of your actual running solvent (without TEA) to remove excess base.
-
Check: Collect the eluate. Spot it on a TLC plate alongside a drop of TEA. If the eluate spot doesn't streak or show basicity indicators, the column is neutral but not basic enough to cause base-catalyzed hydrolysis.
-
-
Elution:
-
Run your purification rapidly. Do not leave the compound on the column overnight.
-
Visualization: Purification Logic Flow
Figure 1: Decision tree for preventing on-column hydrolysis. Standard silica leads to failure; amine-passivation ensures integrity.
Module 2: Assay & Experimental Conditions
User Question: "I see degradation in my assay buffer within 30 minutes. I'm using PBS at pH 7.4. Is the compound just unstable?"
Root Cause: You are likely a victim of General Base Catalysis . Phosphate ions (
Troubleshooting Guide: Buffer Selection
Switch from "Classical" buffers to "Good's" buffers, which are sterically hindered and interacting less with the carbonyl.
| Buffer System | Risk Level | Mechanism of Failure | Recommendation |
| Phosphate (PBS) | High | General base catalysis by phosphate dianion. | AVOID for kinetic assays. |
| Tris-HCl | Medium | Primary amine can form nucleophilic adducts (aminolysis). | Use only if ester is robust. |
| HEPES / MOPS | Low | Sterically hindered sulfonates; minimal catalysis. | PREFERRED for pH 7.0–7.5. |
| Acetate | Low | Weak nucleophile at acidic pH. | Excellent for storage (pH 4.5). |
Protocol: The "Zero-Phosphate" Assay Setup
-
Preparation: Dissolve the benzothiazole ester in anhydrous DMSO (Stock 10 mM).
-
Dilution: Dilute into HEPES (25 mM, pH 7.4) immediately prior to use.
-
Cosolvent: Maintain at least 1-5% DMSO or Acetonitrile in the final buffer to suppress water activity (
) slightly and ensure solubility, preventing aggregation-induced hydrolysis.
Module 3: Structural Design (For Drug Developers)
User Question: "We need a longer half-life in plasma. The ester is cleaved by carboxylesterases too quickly. How do we modify the structure?"
Root Cause: Benzothiazole propanoates are accessible substrates for Carboxylesterase 1 (CES1) and 2 (CES2). The lack of steric bulk near the carbonyl allows rapid enzymatic docking.
Strategic Modification: The Steric Shield
To increase metabolic stability without losing the propanoate linker's function, you must introduce steric hindrance alpha to the carbonyl or on the alcohol side.
Mechanistic Insight:
Hydrolysis requires the formation of a tetrahedral intermediate.[1] Bulky groups increase the energy of this transition state (
Modification Options:
- -Methylation: Add a methyl group to the propanoate chain next to the carbonyl. This creates a "chiral shield."
-
Alcohol Switch: Change the ester from a methyl/ethyl ester to an Isopropyl or tert-Butyl ester.
-
Trade-off: tert-Butyl esters are extremely stable but hard to cleave in vivo (requires oxidative metabolism). Isopropyl is the "Goldilocks" zone.
-
Visualizing the Stabilization Mechanism
Figure 2: Mechanistic intervention. Steric bulk prevents the nucleophile (water) from accessing the electrophilic carbonyl carbon.
Frequently Asked Questions (FAQ)
Q: Can I store the ester in water if I freeze it? A: No. Freeze-thaw cycles create concentration gradients where local pH can shift drastically (the "eutectic pH shift"), accelerating hydrolysis. Store as a solid powder at -20°C under argon. If solution storage is mandatory, use anhydrous DMSO.
Q: My LC-MS shows a peak +18 mass units. Is this hydrolysis?
A: Yes. +18 Da corresponds to the addition of water (
Q: Does the position of the propanoate on the benzothiazole ring matter? A: Yes.
-
Position 2 (C2): Highest instability. The electron-withdrawing power of the nitrogen is most direct here.
-
Position 5 or 6: More stable. The conjugation is interrupted or distant.
-
Reference: 2-substituted benzothiazoles are known to be highly reactive toward nucleophiles due to the C=N bond polarization [1].
References
-
Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Link
-
Stefanidis, D., & Jencks, W. (1961). General base catalysis of ester hydrolysis. Journal of the American Chemical Society.[2] Link
-
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Link
-
Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis. Link
Sources
Validation & Comparative
A Comparative Guide to ¹³C NMR Chemical Shifts of Benzothiazole Propanoates and Related Heterocycles
The benzothiazole moiety is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on this heterocyclic system critically influences its biological efficacy and physical properties. Therefore, unambiguous characterization by techniques such as ¹³C NMR is a critical step in the development of new benzothiazole-based drugs and materials.
This guide will delve into the expected ¹³C NMR chemical shifts of the benzothiazole ring system, analyze the influence of substituents, and provide a detailed experimental protocol for acquiring high-quality spectra. By synthesizing technical data with foundational NMR principles, this document aims to equip researchers with the expertise to confidently interpret their own experimental results.
Comparative Analysis of ¹³C NMR Chemical Shifts
The chemical shift (δ) in ¹³C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. Factors such as hybridization, the electronegativity of neighboring atoms, and mesomeric effects all contribute to the final observed shift.[2] In the context of benzothiazole derivatives, we can anticipate distinct chemical shift ranges for the carbons of the fused benzene ring and the thiazole moiety.
While specific data for a homologous series of benzothiazole propanoates is sparse, a 2024 study on novel 2-mercaptobenzothiazole derivatives provides valuable experimental data for acrylate and methacrylate analogs.[3] This data, acquired in CDCl₃, serves as an excellent proxy for understanding the chemical shifts of the core benzothiazole structure. The table below summarizes the key ¹³C NMR chemical shifts for the benzothiazole ring carbons in these compounds. For the propanoate side chain, expected chemical shifts are extrapolated from data for methyl propanoate and general principles of substituent effects.[4]
Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Benzothiazole Derivatives in CDCl₃
| Carbon Position | 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate (1)[3] | 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate (2)[3] | 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl methacrylate (5)[3] | Expected Range for a Generic Ethyl 2-(Benzothiazol-2-ylthio)propanoate |
| C2 (Thiazole) | 164.1 | 166.2 | 166.4 | ~165-170 |
| C4 (Benzene) | 121.1 | 122.2 | 122.2 | ~121-123 |
| C5 (Benzene) | 127.6 | 127.8 | 126.0 | ~126-128 |
| C6 (Benzene) | 134.6 | 130.2 | 130.3 | ~125-135 (highly substituent dependent) |
| C7 (Benzene) | 120.9 | 120.6 | 120.6 | ~120-122 |
| C3a (Bridgehead) | 151.1 | 151.6 | 151.6 | ~151-153 |
| C7a (Bridgehead) | 135.5 | 136.5 | 136.5 | ~135-137 |
| Propanoate Chain | ||||
| C=O (Ester) | ~170-175 | |||
| CH (α to C=O) | ~40-50 | |||
| CH₃ (α to CH) | ~15-25 | |||
| S-CH₂ | ~30-40 | |||
| O-CH₂ | ~60-65 | |||
| O-CH₂-CH₃ | ~10-15 |
Analysis of Chemical Shift Trends:
-
C2 (Thiazole Carbon): This carbon, being directly bonded to two heteroatoms (N and S), is significantly deshielded and appears at the lowest field among the ring carbons (~164-166 ppm). Its chemical shift is sensitive to substitution on the benzothiazole ring, as seen in the slight downfield shift upon introduction of an electron-withdrawing chloro group at the C6 position.[3]
-
Benzene Ring Carbons (C4-C7): These carbons resonate in the typical aromatic region (~120-137 ppm). The specific shifts are influenced by the electronic effects of the fused thiazole ring and any substituents on the benzene ring. For instance, the C6 carbon shows a notable variation between the methyl and chloro-substituted analogs.
-
Bridgehead Carbons (C3a and C7a): These quaternary carbons are also deshielded due to their involvement in the fused heterocyclic system.
-
Propanoate Side Chain: Based on standard chemical shift data, the carbonyl carbon of the propanoate ester is expected to be the most deshielded carbon in the side chain, appearing around 170-175 ppm.[4] The carbons of the ethyl group and the propanoic acid backbone will have characteristic shifts influenced by the neighboring sulfur and oxygen atoms.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring high-quality, reproducible ¹³C NMR spectra is fundamental for accurate structural analysis. The following protocol outlines a standard procedure for the analysis of benzothiazole propanoates.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, including benzothiazole derivatives, as it offers good solubility and a single solvent peak at approximately 77.16 ppm which can be used for spectral referencing.[5] For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.
-
Concentration: A sample concentration of 10-50 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for routine ¹³C NMR spectroscopy on a modern spectrometer (400 MHz or higher).[6]
-
Filtration: To avoid solid impurities that can degrade spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool directly into the NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended for better signal dispersion and sensitivity.
-
Probe Tuning and Matching: The NMR probe should be tuned to the ¹³C frequency and matched to the impedance of the instrument to ensure maximum signal transmission.
-
Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, compensating for any drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This decouples the protons from the carbons, resulting in a single sharp peak for each unique carbon atom and provides a sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[7]
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay without significantly saturating the signals.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.[1]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, several hundred to several thousand scans may be needed depending on the sample concentration and spectrometer sensitivity.[1]
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm). Tetramethylsilane (TMS) is the ultimate reference standard (0 ppm).
Below is a diagram illustrating the general workflow for acquiring a ¹³C NMR spectrum.
Caption: Workflow for ¹³C NMR Spectroscopy.
Structural Assignment and Advanced Techniques
Assigning the signals in a ¹³C NMR spectrum, especially for complex molecules, often requires additional experiments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent in DEPT spectra.[8]
-
2D NMR (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with their directly attached protons, providing unambiguous assignment of protonated carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[9]
-
The logical relationship for assigning the carbons of a substituted benzothiazole propanoate is depicted in the following diagram.
Caption: Logic for Structural Elucidation.
Conclusion
¹³C NMR spectroscopy is an indispensable technique for the structural verification of benzothiazole propanoates and their analogs. By understanding the characteristic chemical shifts of the benzothiazole core and the influence of various substituents, researchers can gain deep insights into the molecular structure of their synthesized compounds. While a comprehensive database for benzothiazole propanoates is yet to be established, comparative analysis with related structures provides a solid foundation for spectral interpretation. The detailed experimental protocol and the use of advanced NMR techniques like DEPT and 2D correlation spectroscopy, as outlined in this guide, empower scientists to confidently and accurately elucidate the structures of these important heterocyclic compounds, thereby accelerating the pace of innovation in drug development and materials science.
References
-
Kaur, R., et al. (2018). Benzothiazole: The versatile heterocyclic nucleus in medicinal chemistry. RSC Advances, 8(54), 30733-30762. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]
-
Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 396-444. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2013).
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Gunther, H. (2013).
-
Vaia. (n.d.). Classify the resonances in the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2017). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
Szafert, S., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 226. [Link]
-
CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Masaryk University. [Link]
-
Alsoghier, H. M., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Journal of Molecular Structure, 1202, 127265. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
-
University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. [Link]
-
Colorado State University. (n.d.). 13C-NMR. [Link]
-
University of California, Davis. (n.d.). 13.11: Characteristics of ¹³C NMR Spectroscopy. LibreTexts Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Robles, J., et al. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 24(21), 3848. [Link]
-
University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
-
ResearchGate. (n.d.). Sample preparation. [Link]
-
Thottumkara, A. P., et al. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Chemical Science, 4(4), 1599-1603. [Link]
Sources
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vaia.com [vaia.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. sc.edu [sc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
FTIR carbonyl stretch analysis of benzothiazole esters
Executive Summary
This guide provides a rigorous technical analysis of the FTIR carbonyl stretch (
Key Takeaway: The benzothiazole moiety typically shifts the ester carbonyl stretch to higher wavenumbers (1730–1765 cm
Theoretical Framework: The Electronic Tug-of-War
To interpret the spectrum accurately, one must understand the underlying causality. The position of the carbonyl band is determined by the force constant (
In benzothiazole esters (specifically benzothiazole-2-carboxylates), two opposing electronic effects dictate the frequency:
-
Conjugation (Red Shift
): The -system of the benzothiazole ring conjugates with the carbonyl, increasing single-bond character and lowering the frequency. -
Heteroatom Induction (Blue Shift
): The Nitrogen and Sulfur atoms in the thiazole ring are strongly electron-withdrawing. They pull electron density away from the carbonyl carbon, shortening the bond and increasing the frequency.
The Verdict: In most benzothiazole-2-carboxylate esters, the inductive effect dominates , causing a blue shift relative to pure phenyl esters (benzoates).
Visualization: Electronic Resonance Pathway
Figure 1: The "Electronic Tug-of-War" acting on the carbonyl bond. The strong inductive pull from the heterocycle often overrides conjugation, shifting the peak to higher wavenumbers.
Comparative Analysis: Benzothiazole Esters vs. Alternatives
This section objectively compares the spectral performance of benzothiazole esters against standard ester classes.
Table 1: FTIR Carbonyl Frequency Comparison
| Analyte Class | Representative Structure | Key Spectral Features | |
| Benzothiazole Ester | Ethyl benzothiazole-2-carboxylate | 1735 – 1765 | Sharp, intense band. Often accompanied by |
| Phenyl Ester | Ethyl benzoate | 1715 – 1730 | Lower frequency due to strong conjugation with the phenyl ring without heteroatom induction. |
| Aliphatic Ester | Ethyl acetate | 1735 – 1750 | Baseline standard. No conjugation; frequency driven purely by induction of ester oxygen. |
| Carboxylic Acid | Benzothiazole-2-carboxylic acid | 1680 – 1710 | Broad, lower frequency due to H-bonded dimerization. Disappears upon esterification. |
Performance Insight:
-
Differentiation: The Benzothiazole ester peak is distinctively higher than the Phenyl ester. If you synthesize a benzothiazole ester and see a peak at 1720 cm
, suspect hydrolysis or incomplete reaction. -
Sensitivity: The high polarity of the benzothiazole-carbonyl bond results in a larger change in dipole moment (
), making this peak significantly more intense than in aliphatic equivalents, allowing for detection at lower concentrations.
Self-Validating Experimental Protocol
To ensure data integrity (Trustworthiness), follow this self-validating workflow. This protocol is designed to flag errors (e.g., wet samples, residual starting material) immediately.
Method: ATR-FTIR Acquisition
Prerequisites:
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Resolution: 4 cm
(standard) or 2 cm (high res). -
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
Step-by-Step Workflow:
-
Background Check:
-
Clean crystal with isopropanol.
-
Acquire background spectrum (air). Validation: Ensure no peaks exist in 2800–3000 cm
(hydrocarbons) or 1700 cm (residual acetone).
-
-
Sample Loading:
-
Place solid benzothiazole ester (approx. 2-5 mg) on the crystal.
-
Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 units). Note: Inconsistent pressure leads to variable peak intensities.
-
-
Acquisition:
-
Scan range: 4000 – 600 cm
.
-
-
Data Processing:
-
Apply Baseline Correction (if necessary).
-
Do not apply heavy smoothing, as it may obscure the fine splitting of the carbonyl band (Fermi resonance).
-
Workflow Diagram
Figure 2: Self-validating ATR-FTIR workflow. The critical checkpoint is the wavenumber validation; a shift below 1730 cm
Data Interpretation & Troubleshooting
Primary Diagnostic Peaks:
-
Stretch: 1735–1765 cm
(Strong).[1] The primary indicator of the ester. -
Stretch: ~1600–1615 cm
(Medium). Confirms the integrity of the thiazole ring.[2] -
Stretch: 1200–1250 cm
(Strong/Broad). Confirms the ester linkage.
Common Artifacts & Solutions:
| Observation | Diagnosis | Corrective Action |
| Broad peak at 3400 cm | Moisture / O-H stretch | Dry sample in vacuum desiccator. Benzothiazole esters are hydrophobic; this indicates wet solvent or free acid impurity. |
| Shoulder on | Fermi Resonance or Rotamers | Check if the shoulder is ~30 cm |
| Peak shift to ~1690 cm | Hydrolysis to Acid | The ester has hydrolyzed to benzothiazole-2-carboxylic acid. Re-synthesize or purify. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general ester ranges).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
-
MDPI. (2022). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Link (Specific data on benzothiazole ester shifts).
-
Specac. (2023). Interpreting Infrared Spectra: Esters and Carbonyls. Link (General protocol validation).
-
NIST Chemistry WebBook. Benzothiazole Spectral Data. Link (Reference for benzothiazole ring vibrations).
Sources
Technical Guide: Characterization of 2-Substituted Benzothiazole Intermediates
Executive Summary
This guide provides a comparative analysis of the synthesis and characterization of 2-substituted benzothiazoles, a privileged scaffold in drug discovery (e.g., Riluzole, antitumor agents). Unlike standard datasheets, this document focuses on the analytical differentiation between products derived from Classical Condensation (Method A) and Green Oxidative Cyclization (Method B) . It specifically addresses the critical challenge of distinguishing the target benzothiazole from common disulfide impurities and resolving tautomeric ambiguity in 2-amino derivatives.
Part 1: Comparative Synthesis & Impurity Profiling
The purity profile of a benzothiazole intermediate is heavily dictated by its synthetic origin. We compare the two dominant methodologies:
-
Method A: Classical Condensation (High Thermal Stress)
-
Mechanism:[1] Reaction of 2-aminothiophenol with carboxylic acids/aldehydes using Polyphosphoric Acid (PPA) or refluxing oxidants.
-
Profile: High yield but prone to oxidative dimerization of the thiol starting material.
-
-
Method B: Green Oxidative Cyclization (Catalytic/Ambient)
-
Mechanism:[1] Cyclization of thiobenzanilides or condensation using mild catalysts (e.g., Zn(OAc)₂ or I₂) in aqueous media.
-
Profile: Lower thermal noise, but potential for incomplete cyclization (benzothiazoline intermediates).
-
Comparative Workflow Diagram
The following diagram illustrates the decision matrix for synthesis and the resulting impurity risks.
Figure 1: Synthesis pathways comparing the impurity risks of classical condensation (Red) vs. green cyclization (Green).
Data Summary: Method Performance
| Metric | Method A: Classical (PPA/Reflux) | Method B: Green (Zn(OAc)₂/Amb.) |
| Typical Yield | 85-95% | 75-90% |
| Reaction Time | 4-12 Hours | 0.5 - 2 Hours |
| Dominant Impurity | Disulfide Dimer: 2-aminothiophenol oxidizes rapidly before condensing. | Benzothiazoline: Intermediate fails to fully aromatize without sufficient oxidation. |
| Purification | Recrystallization often required to remove tars. | Simple filtration/washing often sufficient. |
| Atom Economy | Low (Excess acid/solvent waste). | High (Aqueous/Solvent-free). |
Part 2: Spectroscopic Characterization Guide
Characterizing 2-substituted benzothiazoles requires navigating two specific analytical traps: Disulfide Confusion and Tautomeric Ambiguity .
The Disulfide Trap (NMR Validation)
A common error is misidentifying the oxidative dimer (bis(2-aminophenyl)disulfide) as the product.
-
Diagnostic Signal: The Disulfide lacks the C2-substituent signal.
-
Benzothiazole Confirmation: Look for the deshielded C2 carbon in
C NMR.-
Benzothiazole C2:
160–170 ppm (Quaternary, weak intensity). -
Disulfide/Thiol: No signal in this region.
-
The Tautomerism Trap (2-Aminobenzothiazoles)
2-Aminobenzothiazoles exist in equilibrium between the Amino form (aromatic) and the Imino form (non-aromatic). This affects spectral reproducibility.
-
Amino Form: Predominant in polar aprotic solvents (DMSO-
). -
Imino Form: Stabilized by non-polar solvents or specific substitutions.
Figure 2: Tautomeric equilibrium affecting spectral resolution of 2-amino derivatives.
Spectral Fingerprint Table
Data compiled for 2-Phenylbenzothiazole (Standard) vs. 2-Aminobenzothiazole (Variable).
| Technique | Feature | 2-Phenylbenzothiazole | 2-Aminobenzothiazole |
| Aromatic Region | Multiplets | ||
| C2 Signal (Critical) | |||
| IR | C=N Stretch | Strong band at 1470–1500 cm⁻¹ . | Shifted band at 1520–1540 cm⁻¹ . |
| IR | NH Stretch | Absent. | Doublet at 3300–3400 cm⁻¹ (Amino) or Single broad band (Imino). |
| MS (ESI) | Fragmentation | Stable |
Part 3: Experimental Protocols
Protocol A: Green Synthesis of 2-Phenylbenzothiazole
Recommended for high purity and minimal disulfide formation.
-
Reagents: 2-Aminothiophenol (1.0 mmol), Benzaldehyde (1.0 mmol), Zn(OAc)₂·2H₂O (5 mol%).[3]
-
Conditions: Mix neat (solvent-free) or in minimal Ethanol at Room Temperature.
-
Procedure:
-
Stir mixture for 20–45 minutes. Reaction progress monitored by TLC (Hexane:EtOAc 4:1).
-
Observation: Mixture solidifies or precipitates.
-
Add water (10 mL) to quench.
-
Filter the solid and wash with cold aqueous ethanol (10%).
-
-
Purification: Recrystallize from hot ethanol if necessary.
-
Validation: Absence of IR peak at 2500–2600 cm⁻¹ (S-H stretch) confirms consumption of thiol.
Protocol B: Classical PPA Condensation
Use when substrates are unreactive or sterically hindered.
-
Reagents: 2-Aminothiophenol (10 mmol), Benzoic Acid (10 mmol), Polyphosphoric Acid (PPA, 10 g).
-
Procedure:
-
Heat mixture to 180–200°C for 4 hours. (High heat required to drive dehydration).
-
Cool to 80°C and pour into crushed ice/water (100 mL).
-
Neutralize with 20% NaOH solution until pH ~8.
-
Extract precipitate with Ethyl Acetate.
-
-
Note: This method frequently produces the disulfide impurity.[4] Check MS for
(Disulfide) vs (Product).
Part 4: References
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Substituted Benzothiazoles: Validating a Novel Eco-Friendly Approach.Link
-
Kokane, B. D., Varala, R., & Patil, S. G. (2022).[3] "Zn(OAc)₂[3]·2H₂O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles."[3] Organic Communications, 15(4), 378-385.[3] Link[3]
-
Liao, Y., et al. (2023).[5][6][7] "Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands." eScholarship. Link
-
Yan, X., et al. (2025). "Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism." ResearchGate.[8][9] Link
-
Annese, M., et al. (2002). "Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles." Journal of the Chemical Society, Perkin Transactions 2. Link
Sources
- 1. NMR spectrum of 2-methylamino-4-phenylbenzothiazole - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. escholarship.org [escholarship.org]
- 3. acgpubs.org [acgpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Benzothiazole Esters vs. Carboxylic Acids
For researchers and professionals in drug development, the benzothiazole scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for discovering novel therapeutic agents. Derivatives of this bicyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A frequent and critical consideration in the design of benzothiazole-based drugs is the choice between a carboxylic acid functional group and its corresponding ester. This decision can profoundly impact a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its biological efficacy.
This guide provides an in-depth technical comparison of benzothiazole esters and their carboxylic acid counterparts. We will delve into the mechanistic rationale for their differing activities, supported by a conceptual framework based on established principles of drug design and structure-activity relationships (SAR). Furthermore, we will provide detailed experimental protocols to empower researchers to conduct their own comparative studies.
The Core Principle: A Tale of Polarity, Permeability, and Prodrugs
The fundamental difference between a carboxylic acid and an ester lies in their polarity. The carboxylic acid group (-COOH) is highly polar and capable of ionization at physiological pH, rendering the molecule more water-soluble but often limiting its ability to passively diffuse across the lipid bilayers of cell membranes. Conversely, converting the carboxylic acid to an ester (-COOR) masks this polar group, increasing the molecule's lipophilicity.[4]
This chemical modification is a classic prodrug strategy.[4] The less polar ester can more readily traverse cell membranes and enter the target cell. Once inside, the ester is designed to be hydrolyzed by intracellular esterase enzymes, releasing the active carboxylic acid form of the drug. This approach can enhance the bioavailability of the active compound at its site of action.
Caption: Cellular uptake and activation of benzothiazole esters vs. acids.
Comparative Biological Activity: A Hypothetical Case Study
While direct head-to-head comparative studies for a single benzothiazole ester and its corresponding acid are not abundant in the literature, we can construct a scientifically-grounded hypothesis based on known structure-activity relationships. Let's consider a hypothetical comparison of Benzothiazole-2-carboxylic Acid and its Ethyl Ester derivative.
| Compound | Functional Group | Expected Cell Permeability | Activity Dependence | Expected Potency (in vitro) |
| Benzothiazole-2-carboxylic Acid | Carboxylic Acid (-COOH) | Low | Independent of hydrolysis | May show lower activity in cell-based assays due to poor uptake. |
| Ethyl Benzothiazole-2-carboxylate | Ester (-COOEt) | High | Dependent on intracellular esterase activity | May show higher activity in cell-based assays, assuming efficient hydrolysis to the active acid form. |
Rationale:
-
Anticancer Activity: In a cell-based cytotoxicity assay, such as the MTT assay, Ethyl Benzothiazole-2-carboxylate would be expected to exhibit a lower IC50 value (higher potency) compared to Benzothiazole-2-carboxylic Acid. This is because its enhanced lipophilicity would facilitate greater intracellular accumulation. The active carboxylic acid, once released intracellularly, could then exert its antiproliferative effects, which for many benzothiazole derivatives, involves inducing apoptosis.[1]
-
Antimicrobial Activity: For antimicrobial activity, measured by the Minimum Inhibitory Concentration (MIC), the outcome is less predictable and highly dependent on the specific microbial strain and its enzymatic machinery.[5][6] Some bacteria possess surface or secreted esterases that could hydrolyze the ester extracellularly, while others may require the ester to penetrate the bacterial cell wall first. If the target of the benzothiazole acid is intracellular, the ester prodrug would likely demonstrate superior activity.[7]
Experimental Protocols
To validate the above hypotheses, researchers can employ the following established methodologies.
Synthesis of Benzothiazole-2-carboxylic Acid and its Ethyl Ester
The synthesis of these compounds can be achieved through a multi-step process starting from 2-methylbenzothiazole or via direct condensation methods.[8][9]
Protocol 1: Synthesis of Ethyl Benzothiazole-2-carboxylate [10]
-
Reaction Setup: In a round-bottom flask, combine o-aminothiophenol (0.1 mol) and diethyl oxalate (0.2 mol).
-
Reflux: Heat the mixture at a mild reflux for 4 hours. The temperature will naturally decrease as the reaction proceeds.
-
Work-up: After cooling, pour the reaction mixture into a solution of concentrated hydrochloric acid (50 mL), water (150 mL), and ethanol (70 mL) with stirring.
-
Isolation: Cool the mixture to induce precipitation of the product. Filter the solid, wash with aqueous ethanol, and dry.
-
Purification: Recrystallize the crude product from petroleum ether to obtain pure Ethyl Benzothiazole-2-carboxylate.
Protocol 2: Synthesis of Benzothiazole-2-carboxylic Acid via Hydrolysis [11]
-
Reaction Setup: Dissolve Ethyl Benzothiazole-2-carboxylate (from Protocol 1) in a suitable solvent mixture, such as ethanol and water.
-
Hydrolysis: Add a stoichiometric excess of a base, such as sodium hydroxide, and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Acidification: After cooling the reaction mixture, acidify it with a dilute acid (e.g., 1M HCl) until the pH is acidic, which will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Caption: Synthetic route from starting materials to the ester and acid forms.
Biological Evaluation
Protocol 3: MTT Assay for Cytotoxicity [12][13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole ester and acid in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay [14][15]
-
Preparation of Compounds: Prepare serial dilutions of the benzothiazole ester and acid in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The choice between a benzothiazole ester and its corresponding carboxylic acid is a critical decision in the drug design process. While the carboxylic acid may represent the active form of the molecule, the ester can serve as an effective prodrug to enhance cellular uptake and improve overall potency in cell-based assays. The experimental protocols provided in this guide offer a robust framework for researchers to directly compare the biological activities of these two important classes of compounds.
Future research should focus on synthesizing and evaluating a wider range of benzothiazole ester-acid pairs against diverse biological targets. Such studies will not only provide valuable structure-activity relationship data but also contribute to the rational design of more effective and bioavailable benzothiazole-based therapeutics.
References
- Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
- BenchChem. (2025). MTT Assay for Anticancer Agent 158 Cytotoxicity.
- Khan, D. D. A., & Singh, A. (2023).
- Sigma-Aldrich.
- Abcam. MTT assay protocol.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5- and 6-Hydroxybenzothiazole-2-carboxylic Acid.
- MDPI. (2021).
- OUCI. (2018).
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023).
- BenchChem. (2025).
- Ma, J., Chen, D., Lu, K., Wang, L., Han, X., Zhao, Y., & Gong, P. (2017). Synthesis and biological evaluation of cis-restricted triazole/tetrazole mimics of combretastatin-benzothiazole hybrids as tubulin polymerization inhibitors and apoptosis inducers. Bioorganic & Medicinal Chemistry.
- Sharma, V., & Kumar, P. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences.
- Journal of Chemical Health Risks. (2024).
- BenchChem. (2025). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
- Unissa, A. N., & Hanna, L. E. (2018). Microbial Esterases and Ester Prodrugs: An Unlikely Marriage for Combating Antibiotic Resistance. Chembiochem.
- ResearchGate. (2004).
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Benzothiazole-Based Compounds.
- Google Patents. (2017). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.
- Wang, Z., et al. (2024).
- Journal of Chemical Health Risks. (2024).
- ResearchGate. (2019). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line.
- Shantakumar, S. M., et al. (2009).
- BenchChem. (2025).
- Geronikaki, A., et al. (2020). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Antibiotics.
- Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals.
- Sharma, V., & Kumar, P. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences.
- Journal of Chemical Health Risks. (2024).
- Fadda, A. A., et al. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl 3-(benzo[d]thiazol-2-yl)propanoate proper disposal procedures
Operational Guide: Safe Disposal of Methyl 3-(benzo[d]thiazol-2-yl)propanoate
Part 1: Executive Safety Assessment
Chemical Identity & Hazard Profile
-
Compound: Methyl 3-(benzo[d]thiazol-2-yl)propanoate
-
Structural Class: Benzothiazole derivative / Carboxylic ester.
-
Primary Hazards (Inferred from SAR):*
-
Aquatic Toxicity: High. Benzothiazole rings are persistent and toxic to marine life.
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.[1]
-
Irritant: Likely causes serious eye and skin irritation.
-
Combustibility: Organic solid/liquid with a flash point likely >60°C, but supports combustion.
-
SAR (Structure-Activity Relationship): In the absence of a compound-specific SDS, safety protocols must default to the hazards of the parent pharmacophore, Benzothiazole (CAS 95-16-9), which is a known aquatic toxin and irritant.
Part 2: Pre-Disposal Characterization (The "Self-Validating System")
To ensure a self-validating safety loop, you must characterize the waste before it leaves the bench. Use this checklist to prevent downstream rejection by waste handlers.
| Parameter | Validation Check | Action Required |
| Physical State | Is it a pure solid or dissolved in solvent? | Solid: Dispose as "Solid Hazardous Waste." Solution: Segregate based on solvent (Halogenated vs. Non-Halogenated). |
| Chemical Stability | Is the ester intact? | Avoid Strong Acids/Bases: Esters hydrolyze. Keep pH 4–9 to prevent uncontrolled degradation into 3-(benzo[d]thiazol-2-yl)propanoic acid and methanol. |
| Contaminants | Is it mixed with oxidizers? | Segregate: Never mix organic esters with Nitric Acid or Peroxides (Risk of exothermic reaction). |
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid
Use this workflow for expired shelf-stock or synthesized powder.
-
PPE Donning: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. N95 dust mask if handling fine powder outside a fume hood.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Transfer: Transfer solid waste into the container. Do not dissolve in solvent solely for disposal unless required by your specific facility's incineration protocols.
-
Labeling:
-
Primary Name: Methyl 3-(benzo[d]thiazol-2-yl)propanoate.
-
Hazard Checkboxes: Toxic, Irritant.[1]
-
RCRA Consideration: Label as "Non-Regulated Organic Solid" unless mixed with listed solvents.
-
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this workflow for mother liquors or HPLC waste.
-
Solvent Identification: Determine the primary solvent.
-
If DCM/Chloroform:Stream = Halogenated Organic Waste. [2]
-
If Methanol/Ethyl Acetate/DMSO:Stream = Non-Halogenated Organic Waste.
-
-
Bulking: Pour into the appropriate 5-gallon carboy or solvent safety can.
-
Critical: Leave 10% headspace to prevent over-pressurization from thermal expansion or slow hydrolysis.
-
-
Rinsing: Triple-rinse the original reaction flask with a compatible solvent (e.g., acetone). Add rinsate to the same waste container.
Part 4: Visualized Decision Logic
The following diagram illustrates the decision matrix for segregating this specific chemical stream.
Caption: Decision tree for segregating Methyl 3-(benzo[d]thiazol-2-yl)propanoate based on physical state and solvent compatibility.
Part 5: Regulatory & Emergency Compliance
RCRA Waste Classification (USA)
While this specific CAS is not "Listed" (P or U list), it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).
-
Characteristic Waste: If dissolved in flammable solvents (Flash point <60°C), it carries code D001 (Ignitable).[3]
-
Toxic Constituents: Due to the benzothiazole ring, it must be incinerated. Do not dispose of down the drain.
Emergency Spill Response
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Contain:
-
Solid: Cover with wet paper towels to prevent dust, then sweep into a bag.
-
Liquid: Use vermiculite or a universal absorbent pad.
-
-
Decontaminate: Clean surface with soap and water; collect all cleaning materials as hazardous waste.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5] [Link]5]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. Benzothiazole (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[Link]
Sources
Personal protective equipment for handling Methyl 3-(benzo[d]thiazol-2-yl)propanoate
Topic: Audience: Researchers, scientists, and drug development professionals.
Executive Safety Directive: The "Unknown" Protocol
Status: Research Intermediate / Building Block Default Hazard Classification: Potential Sensitizer & Irritant (Universal Precaution)
As a Senior Application Scientist, I must emphasize a critical axiom in drug discovery: Absence of data is not evidence of safety.
Methyl 3-(benzo[d]thiazol-2-yl)propanoate is a functionalized benzothiazole ester. While specific toxicological endpoints (LD50, permeation rates) may not be fully characterized for this specific CAS, we must apply a "Read-Across" safety logic based on its structural moieties:
-
Benzothiazole Core: Known for acute toxicity, skin sensitization (allergic dermatitis), and potential aquatic toxicity.
-
Methyl Ester Side Chain: Susceptible to hydrolysis, releasing methanol and the corresponding acid; generally lipophilic, facilitating dermal absorption.
Operational Rule: Treat this compound as a high-potency sensitizer and mucous membrane irritant . The following protocols are designed to prevent the induction of sensitization, not just protect against acute burns.
Hazard Deconstruction & Risk Profile
| Structural Moiety | Associated Risk | GHS Hazard Inference (Precautionary) |
| Benzothiazole Ring | Skin sensitization, systemic toxicity, aquatic hazard. | H317 (May cause allergic skin reaction), H302 (Harmful if swallowed). |
| Propanoate Linker | Lipophilicity (skin penetration). | H311 (Toxic in contact with skin - precautionary).[1] |
| Methyl Ester | Hydrolysis to Methanol; volatile irritant. | H319 (Causes serious eye irritation), H335 (Respiratory irritation). |
| Physical State | Likely Crystalline Solid (Low Vapor Pressure). | Inhalation of dust/particulates is the primary vector. |
The PPE Defense System (Layered Protection)
Do not rely on a single barrier. Use a redundant system where the failure of one layer does not result in exposure.
A. Dermal Protection (Hand Health)
The Benzothiazole moiety is organic and lipophilic. Standard thin nitrile gloves may degrade rapidly if the compound is in solution with organic solvents (DCM, THF).
-
Primary Barrier (Dry Solid):
-
Material: Nitrile (Accelerator-free preferred to reduce contact dermatitis risk).
-
Thickness: Minimum 5 mil (0.12 mm).
-
Protocol: Single gloving is acceptable for weighing <100 mg. Double gloving is mandatory for >100 mg.
-
-
Primary Barrier (In Solution):
-
Solvent Context: If dissolved in halogenated solvents (DCM) or ketones (Acetone), nitrile provides <2 minutes of protection.
-
Requirement: Use Silver Shield® (EVOH/PE laminate) undergloves or double-gloved nitrile with immediate change-out upon splash.
-
B. Respiratory Protection
-
Handling Solid (Weighing):
-
Engineering Control: Weighing must occur inside a certified Chemical Fume Hood or Powder Containment Hood.
-
PPE: If hood access is restricted (not recommended), a P100 (HEPA) half-face respirator is the minimum requirement. Surgical masks offer zero protection against chemical dust.
-
-
Handling Solution:
-
Work exclusively in a fume hood. If outside a hood (e.g., transport), use a respirator with Organic Vapor (OV) cartridges.
-
C. Ocular & Body Defense
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of airborne dust entering from the side.
-
Body: Lab coat (Nomex/Flame Resistant if working with flammable solvents) + Tyvek wrist sleeves to bridge the gap between glove and coat.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Critical Risk Zone)
Static electricity can cause organic powders to "jump," creating aerosolized dust.
-
Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure to neutralize static charge on the spatula and weighing boat.
-
Staging: Line the fume hood surface with an absorbent, plastic-backed bench mat (e.g., Benchkote). This captures invisible dust.
-
Transfer:
-
Use a disposable anti-static weighing boat.
-
Technique: Do not dump. Tap the spatula gently.
-
Immediate Containment: Once weighed, immediately dissolve the solid in the transport solvent inside the hood if possible, or seal the vessel with Parafilm before moving.
-
Phase 2: Reaction & Synthesis
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.
-
Temperature Control: If heating, ensure the system is closed (condenser/septum). Benzothiazole esters can have significant vapor pressure at elevated temperatures.
Phase 3: Cleanup & Decontamination
Benzothiazoles are persistent.[2] Simple water rinsing is ineffective.
-
Solubilize: Wipe contaminated surfaces with a paper towel soaked in Ethanol or Isopropanol (dissolves the organic ester).
-
Surfactant Wash: Follow with a soap/water wash to remove the solvent residue.
-
Waste: Dispose of the paper towels as Solid Hazardous Waste (do not trash).
Disposal & Waste Management
Strict Prohibition: Never flush this compound down the drain. It poses a significant threat to aquatic life (H402/H411).
| Waste Stream | Classification | Packaging |
| Mother Liquor / Solutions | Organic Solvents (Halogenated or Non-Halogenated). | HDPE or Glass Carboy. Label "Contains Benzothiazoles".[1] |
| Solid Residue / Expired Lot | Solid Hazardous Waste (Toxic). | Screw-top jar. Double-bagged. |
| Contaminated PPE | Solid Hazardous Waste (Trace Contamination). | Clear heavy-duty poly bag. |
Visualizing the Safety Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on the physical state and handling quantity of the chemical.
Caption: Decision matrix for PPE selection based on physical state and solvent compatibility. Note the escalation to laminate gloves for aggressive solvents.
References & Authoritative Sources
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzothiazole. Retrieved from [Link]
-
Context: Establishes the baseline toxicity and sensitization potential of the benzothiazole core structure.
-
-
ECHA (European Chemicals Agency). Substance Information: Benzothiazole derivatives. Retrieved from [Link]
-
Context: Provides regulatory classification data (H-codes) for the chemical class.
-
-
-
Context: Authoritative source for glove breakthrough times regarding organic esters and carrier solvents.
-
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
Context: Standard hierarchy of controls for handling hazardous laboratory chemicals.
-
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
